3-Hexylundecan-1-OL
Description
Properties
IUPAC Name |
3-hexylundecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDHJACBNBATDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Characterization of 3-Hexylundecan-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and characterization of 3-Hexylundecan-1-ol, a β-branched primary alcohol. As a member of the Guerbet alcohol family, this compound presents unique physicochemical properties, such as a low melting point and high thermal stability, making it a molecule of interest for applications in cosmetics, lubricants, and as a chemical intermediate.[1][2] This document moves beyond a simple listing of analytical data, offering a deep dive into the strategic rationale behind the experimental workflow. We will explore the synthesis, purification, and multi-faceted spectroscopic analysis required to unequivocally confirm the molecular structure of 3-Hexylundecan-1-ol. The methodologies detailed herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in industrial and academic settings.
Introduction to 3-Hexylundecan-1-ol: A Guerbet Alcohol
3-Hexylundecan-1-ol is a saturated, 17-carbon branched-chain alcohol. Its structure features a primary hydroxyl group, which defines its chemical reactivity, and significant branching at the β-position (carbon 3). This branching is characteristic of Guerbet alcohols, a class of compounds known for remaining liquid at lower temperatures compared to their linear counterparts and exhibiting excellent oxidative stability.[2][3] These properties are highly desirable in formulations requiring stable, low-volatility emollients or lubricants.[1] The structural confirmation of such molecules is paramount for quality control, regulatory submission, and understanding structure-activity relationships in formulation science.
Synthesis and Purification Strategy
The synthesis of β-branched alcohols is classically achieved through the Guerbet reaction, which involves the base-catalyzed self-condensation of a primary alcohol at elevated temperatures.[3] The reaction proceeds through a sequence of dehydrogenation to an aldehyde, an aldol condensation, and subsequent hydrogenation of the intermediate to yield the final branched alcohol.[1]
Proposed Synthesis Route
Synthesizing an asymmetrical C17 alcohol like 3-Hexylundecan-1-ol requires a mixed Guerbet reaction or an alternative multi-step synthetic pathway. For the purposes of this guide, we will outline a standard Guerbet condensation protocol, which serves as a foundational method for producing the class of compounds to which our target molecule belongs.
Experimental Protocol: Guerbet Condensation
This protocol describes a general procedure for the synthesis of a Guerbet alcohol.
Materials:
-
Starting primary alcohol(s)
-
Potassium hydroxide (KOH) pellets (catalyst)
-
Palladium on carbon (Pd/C) or other suitable hydrogenation catalyst[3]
-
High-pressure autoclave reactor with mechanical stirring and temperature control
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Charge the reactor with the starting alcohol(s) and potassium hydroxide (typically 1-5 mol%).
-
Inert Atmosphere: Seal the reactor and purge thoroughly with an inert gas (e.g., Nitrogen) to remove all oxygen, which could lead to unwanted side products.
-
Reaction Conditions: Heat the mixture to the reaction temperature (typically 200-250°C) under constant stirring. The reaction generates water as a byproduct, and the pressure inside the reactor will increase.[3]
-
Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to observe the consumption of starting material and the formation of the product.
-
Hydrogenation (if necessary): After the condensation phase, the reaction mixture may contain unsaturated intermediates. Cool the reactor, introduce a hydrogenation catalyst (e.g., Pd/C), and pressurize with hydrogen gas to reduce any remaining double bonds.
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Neutralize the catalyst by adding a mineral acid (e.g., H₂SO₄) until the mixture is neutral.
-
Filter the mixture to remove the catalyst and any precipitated salts.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate the 3-Hexylundecan-1-ol. Purity can be assessed using GC-MS.
-
Integrated Workflow for Structural Elucidation
Caption: Workflow for the synthesis, purification, and structural confirmation of 3-Hexylundecan-1-ol.
Spectroscopic Characterization
Spectroscopy is the cornerstone of structural elucidation. By probing the molecule with different forms of energy, we can deduce its connectivity, functional groups, and overall architecture.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and critical information about the molecule's fragmentation pattern, which helps in piecing together its structure. For a long-chain alcohol, Electron Ionization (EI) is a common technique.
Expected Fragmentation Pathways:
-
Molecular Ion (M⁺): The molecular weight of 3-Hexylundecan-1-ol (C₁₇H₃₆O) is 256.48 g/mol . The molecular ion peak may be weak or absent in the EI spectrum of long-chain alcohols due to rapid fragmentation.[4]
-
Dehydration ([M-18]⁺): A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 238.[4][5]
-
α-Cleavage: This involves the cleavage of the C1-C2 bond, which is adjacent to the oxygen atom. This is a highly favorable process that results in a resonance-stabilized oxonium ion. The primary fragment would be [CH₂OH]⁺ at m/z 31.[4]
-
β-Cleavage and Alkyl Chain Fragmentation: Cleavage at various points along the alkyl chains will produce a series of characteristic hydrocarbon fragments. A significant cleavage can occur at the branching point (C3), leading to the loss of a hexyl radical (C₆H₁₃•) or an octyl radical (C₈H₁₇•).
| Predicted Fragment | Description | Predicted m/z |
| [C₁₇H₃₆O]⁺ | Molecular Ion | 256 |
| [C₁₇H₃₄]⁺• | Loss of Water (Dehydration) | 238 |
| [C₁₁H₂₃O]⁺ | Loss of Hexyl Radical at C3 | 171 |
| [C₉H₁₉O]⁺ | Loss of Octyl Radical | 143 |
| [CH₂OH]⁺ | α-Cleavage | 31 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-Hexylundecan-1-ol is expected to be relatively simple, dominated by absorptions from the hydroxyl group and the long alkyl chains.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3330 (broad) | O-H Stretching | Alcohol (-OH) |
| 2955-2920 (strong) | C-H Asymmetric Stretching | Alkyl (-CH₃, -CH₂) |
| 2870-2850 (strong) | C-H Symmetric Stretching | Alkyl (-CH₃, -CH₂) |
| ~1465 | C-H Bending (Scissoring) | Methylene (-CH₂) |
| ~1050 (strong) | C-O Stretching | Primary Alcohol |
The presence of a broad, strong peak around 3330 cm⁻¹ is definitive for the hydroxyl group, while the intense peaks in the 2850-2960 cm⁻¹ region confirm the saturated hydrocarbon nature of the molecule.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms. Due to the asymmetry of 3-Hexylundecan-1-ol, we expect to see 17 distinct signals.
| Predicted ¹³C Shift (ppm) | Carbon Assignment | Rationale |
| ~61-63 | C1 (-CH₂OH) | Carbon attached to the electron-withdrawing -OH group.[9] |
| ~40-42 | C3 (-CH-) | Methine carbon at the branching point. |
| ~35-38 | C2 (-CH₂-) | Methylene carbon adjacent to the branching point. |
| ~32-33 | Multiple -CH₂- | Internal methylene groups in the long chains. |
| ~29-30 | Multiple -CH₂- | Bulk of the internal methylene groups. |
| ~22-23 | C10 & C16 | Methylene carbons penultimate to the methyl groups. |
| ~14 | C11 & C17 | Terminal methyl carbons (-CH₃). |
¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information on the chemical environment, connectivity, and number of different types of protons.
| Predicted ¹H Shift (ppm) | Multiplicity | Integration | Proton Assignment |
| ~3.65 | Triplet (t) | 2H | H1 (-CH₂OH) |
| ~1.55 | Multiplet (m) | 1H | H3 (-CH-) |
| ~1.2-1.4 | Multiplet (m) | ~26H | Bulk -CH₂- protons |
| ~0.90 | Triplet (t) | 6H | H11 & H17 (-CH₃) |
-
Causality in Signal Assignment: The two protons on C1 are diastereotopic and adjacent to the C2 methylene group, appearing as a triplet around 3.65 ppm. The signal for the bulk of the methylene protons in the hexyl and undecanyl chains will overlap significantly, forming a large, complex multiplet in the 1.2-1.4 ppm region. The two terminal methyl groups (C11 and C17) are expected to be chemically similar, appearing as a triplet (or overlapping triplets) integrating to 6 protons around 0.90 ppm.[10][11]
Physicochemical Properties
The physical properties of a compound are a direct consequence of its molecular structure and are crucial for its application and handling.
| Property | Predicted Value / Observation | Method / Rationale |
| Molecular Formula | C₁₇H₃₆O | From structure |
| Molecular Weight | 256.48 g/mol | From formula |
| Appearance | Colorless, oily liquid | Typical for long-chain alcohols |
| Melting Point | Low (< 0 °C) | Branching disrupts crystal packing, lowering the MP compared to linear C17 alcohol.[3] |
| Boiling Point | High (~300-320 °C at atm. pressure) | High molecular weight leads to a high boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, hexane) | The long, nonpolar alkyl chains dominate the molecule's character.[12][13] |
| LogP (Octanol/Water) | > 6.0 (Estimated) | Highly lipophilic due to the large hydrocarbon structure. |
Conclusion
The structural elucidation of 3-Hexylundecan-1-ol is achieved through a systematic and integrated analytical strategy. Mass spectrometry confirms the molecular weight and provides key fragmentation data consistent with a branched C17 alcohol. FTIR spectroscopy validates the presence of the defining hydroxyl and alkyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the position of the hexyl branch at the third carbon of the undecanol backbone. The culmination of this data, supported by the observed physicochemical properties, provides a definitive and trustworthy characterization of the target molecule, enabling its confident use in research and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5284503, trans-3-Hexen-1-ol. Available: [Link].
-
Knothe, G. (2019). Guerbet Compounds. AOCS. Available: [Link].
- O'Lenick, A. (2001). Guerbet chemistry. Journal of Surfactants and Detergents, 4(3), 311-315. (A specific URL for the full text may require subscription access, but the abstract is widely available).
- Dowdle, E. B., & Sobocinski, P. Z. (1985). The rhodium-promoted guerbet reaction: Part I. Higher alcohols from lower alcohols. Journal of the American Oil Chemists' Society, 62(8), 1230-1233. (A specific URL for the full text may require subscription access).
-
Perez-Sanchez, M., et al. (2023). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. Molecules, 28(22), 7659. Available: [Link].
-
JoVE (2024). Mass Spectrometry: Alcohol Fragmentation. Journal of Visualized Experiments. Available: [Link].
-
Chemistry LibreTexts (2023). Mass Spectrometry of Some Common Functional Groups. Available: [Link].
-
Chemistry LibreTexts (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Available: [Link].
-
Alshuiael, S. M., & Al-Ghouti, M. A. (2020). Multivariate analysis for FTIR in understanding treatment of used cooking oil using activated carbon prepared from olive stone. PLOS ONE, 15(5), e0232997. Available: [Link].
-
ResearchGate (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Request PDF. Available: [Link].
-
Analiza (2024). Physicochemical Properties. Available: [Link].
-
HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts - PMC. (2021). Available: [Link].
Sources
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- 4. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
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- 6. scispace.com [scispace.com]
- 7. HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multivariate analysis for FTIR in understanding treatment of used cooking oil using activated carbon prepared from olive stone | PLOS One [journals.plos.org]
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- 13. hama-univ.edu.sy [hama-univ.edu.sy]
Targeted Discovery and Isolation of 3-Hexylundecan-1-ol from Natural Sources
Executive Summary: The Bioprospecting Challenge
3-Hexylundecan-1-ol (C17H36O) is a gamma-branched fatty alcohol primarily known in industrial chemistry as a high-performance lubricant precursor derived from the hydroformylation of 1-octene dimers. While standard fatty alcohols in nature are predominantly linear (even-chained), branched-chain fatty alcohols (BCFAs) are critical bioactive components in specific ecological niches—serving as fluidizing agents in marine zooplankton wax esters, pheromone precursors in insects, and waterproofing agents in avian preen glands.
This guide outlines a rigorous "Discovery Protocol" designed to isolate rare gamma-branched alcohols like 3-Hexylundecan-1-ol from complex natural lipid matrices. It synthesizes established lipidomics methodologies with advanced fractionation techniques to separate these bulky, non-crystallizable lipids from the overwhelming background of linear isomers.
Part 1: Matrix Selection & Extraction Logic
The Target Matrices
To isolate a mid-chain branched alcohol, one must select biological matrices evolved to maintain lipid fluidity at low temperatures or provide specific chemical signaling.
-
Primary Target: Marine Zooplankton (Calanus finmarchicus) [1][2]
-
Rationale: These copepods store up to 70% of their dry weight as wax esters. The need to keep these waxes liquid in deep, cold ocean waters drives the accumulation of branched and unsaturated moieties.
-
-
Secondary Target: Avian Uropygial (Preen) Gland Waxes
-
Rationale: Waterfowl secrete complex waxy mixtures to waterproof feathers. These waxes are rich in methyl- and ethyl-branched fatty acids and alcohols to prevent brittleness.
-
Extraction Protocol: Modified Folch Method
Standard lipid extraction must be rigorous to recover neutral wax esters.
Reagents: Chloroform (
-
Homogenization: Homogenize 10g of lyophilized tissue in 200 mL of
(2:1 v/v). -
Partition: Agitate for 20 minutes at ambient temperature.
-
Phase Separation: Add 40 mL of 0.9% KCl. Centrifuge at 3,000 x g for 10 mins.
-
Recovery: Collect the lower organic phase (chloroform).
-
Drying: Evaporate solvent under
stream to obtain Total Lipid Extract (TLE) .
Part 2: Enrichment & Fractionation Strategy
This is the critical differentiator. Linear lipids will overwhelm the target analyte 1000:1. We utilize Urea Complexation to filter out the linear "noise."
Saponification (Releasing the Alcohols)
Wax esters must be hydrolyzed to free the fatty alcohols.
-
Reflux TLE in 1M KOH (in 95% Ethanol) for 2 hours at 80°C.
-
Extract the Unsaponifiable Matter (UM) with hexane. The UM contains sterols, hydrocarbons, and our target fatty alcohols.
Urea Complexation (The "Molecular Sieve")
Urea molecules crystallize into hexagonal canals (~5.5 Å diameter) that trap straight-chain (linear) alkyl groups. Bulky branched chains like 3-Hexylundecan-1-ol cannot fit and remain in the solvent.
Protocol:
-
Dissolution: Dissolve 1g of UM in 10 mL of hot methanol.
-
Addition: Add 3g of urea crystals; heat until clear.
-
Crystallization: Allow to cool slowly to room temperature, then place in a freezer (-20°C) overnight.
-
Filtration: Filter the white urea crystals (containing linear alcohols).
-
Filtrate Recovery: The Non-Urea Adduct Fraction (NUAF) contains the target branched alcohols and sterols.
Visualizing the Fractionation Logic
Figure 1: Urea Complexation Logic. Linear chains are sequestered in crystals, enriching the filtrate with branched targets.
Part 3: Purification & Isolation[3]
The NUAF is still a mixture of sterols and branched alcohols. We use Silver Ion Chromatography or RP-HPLC for final isolation.
Semi-Preparative HPLC Protocol
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).
-
Mobile Phase: Isocratic Acetonitrile:Isopropanol (90:10).
-
Detection: Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector) – UV is ineffective for saturated alcohols.
-
Logic: Branched alcohols elute earlier than their linear equivalents of the same carbon number due to reduced hydrophobic interaction with the C18 stationary phase.
Part 4: Structural Identification (The Proof)
Identifying 3-Hexylundecan-1-ol requires distinguishing it from other isomers (like 2-hexyl or iso-branched).
GC-MS Fragmentation Analysis
Derivatize the isolated alcohol to a Trimethylsilyl (TMS) ether using BSTFA + 1% TMCS.
Diagnostic Ions for 3-Hexylundecan-1-ol (TMS derivative):
-
Molecular Ion: Weak or absent. Look for [M-15]+ (Loss of methyl from TMS).
-
Alpha-Cleavage: Cleavage adjacent to the ether oxygen is dominant.
-
Branch Point Cleavage: The "3-hexyl" position induces specific fragmentation.
-
Cleavage at C3-C4 bond: Loss of the main chain tail.
-
Cleavage at C2-C3 bond: Distinctive fragment containing the TMS group and the C1-C2 segment.
-
-
Key Differentiator: Unlike iso- (terminal branch) or Guerbet (2-position branch), the 3-position branch yields a specific alkyl fragment pattern in the mid-mass range.
NMR Validation
-
1H NMR: The triplet for the terminal methyl groups will integrate to 6H (two tails). The -CH2-O- protons (C1) will appear as a triplet at ~3.6 ppm.
-
13C NMR: The methine carbon (CH) at the branch point (C3) will have a distinct chemical shift, separating it from the CH2 backbone signals.
Part 5: Data Summary Table
| Parameter | Linear Alcohol (e.g., Heptadecanol) | Target: 3-Hexylundecan-1-ol |
| Structure | Straight Chain (C17) | Branched (C11 backbone + C6 branch) |
| Urea Complexation | Forms Adduct (Precipitates) | No Adduct (Remains in Filtrate) |
| Melting Point | High (~54°C) | Low / Liquid (< -10°C) |
| GC Retention Time | Late Eluting | Early Eluting (relative to linear C17) |
| Natural Abundance | High | Trace / Rare |
References
-
Hayes, D. G., et al. (1998).[3][4] "Urea Complexation for the Rapid, Ecologically Responsible Fractionation of Fatty Acids from Seed Oil." Journal of the American Oil Chemists' Society. Link
- Core reference for the urea fractionation protocol used to separate linear
-
Schots, P. C., et al. (2023).[2] "A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil."[1][2] PLOS ONE. Link
- Provides the specific extraction and saponification methodology for marine wax esters (Calanus).
-
Mudge, S. M. (2008).[5] "Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment." Analytical Methods for Environmental Analysis. Link
- Authoritative source on distinguishing natural vs.
-
Kramer, J. K., et al. (1997). "Separation of iso- and anteiso-fatty acids... by GC and Ag-HPLC." Lipids.[2][5][6][7]
- Technical basis for using chromatographic methods to separ
Sources
- 1. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil | PLOS One [journals.plos.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. books.rsc.org [books.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
Thermal stability and degradation profile of 3-Hexylundecan-1-OL
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 3-Hexylundecan-1-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation profile of 3-Hexylundecan-1-ol, a C17 Guerbet alcohol. Due to the scarcity of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous long-chain and branched-chain alcohols to construct a scientifically robust predictive model. We will delve into the fundamental chemical structure of 3-Hexylundecan-1-ol, the established thermal analysis methodologies including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and the likely mechanisms of its thermal decomposition. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of high-molecular-weight branched alcohols.
Introduction: Understanding 3-Hexylundecan-1-ol as a Guerbet Alcohol
3-Hexylundecan-1-ol is a primary alcohol with a unique β-branched structure, classifying it as a Guerbet alcohol. The Guerbet reaction, named after Marcel Guerbet, is a self-condensation of two primary alcohols at elevated temperatures to form a larger, branched primary alcohol.[1] In the case of 3-Hexylundecan-1-ol (C₁₇H₃₆O), its structure suggests it could be formed from the condensation of smaller precursor alcohols.
The defining characteristic of Guerbet alcohols is their branched structure, which imparts several advantageous physicochemical properties compared to their linear isomers.[2][3] These include:
-
Lower Melting Point: The branching disrupts the packing of the hydrocarbon chains, leading to a significant decrease in the melting point and a wider liquid range.[1]
-
Good Thermal and Oxidative Stability: The branching can hinder certain degradation mechanisms, leading to enhanced stability at higher temperatures.[2][4]
-
High Lubricity and Low Volatility: These properties make them suitable for applications as lubricants, plasticizers, and cosmetic ingredients.[2][5]
Understanding the thermal stability of 3-Hexylundecan-1-ol is crucial for its application in formulations that may be subjected to high temperatures during manufacturing, storage, or use.
Assessing Thermal Stability: Key Experimental Protocols
To experimentally determine the thermal stability and degradation profile of a compound like 3-Hexylundecan-1-ol, a combination of thermal analysis and analytical techniques is employed.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[6][7] The output, a TGA curve, provides critical information about the onset of decomposition and the temperature ranges of mass loss events.
Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Hexylundecan-1-ol into a clean TGA pan (typically aluminum or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve will plot the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6][8] DSC can detect thermal events such as melting, crystallization, and glass transitions, providing a broader picture of the material's thermal behavior.[7][9]
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of 3-Hexylundecan-1-ol into a hermetically sealed DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Atmosphere: Purge the cell with an inert gas, similar to the TGA setup.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Analysis: The DSC thermogram will show endothermic and exothermic peaks corresponding to thermal events. For thermal stability, any exothermic peaks at higher temperatures could indicate decomposition.
Evolved Gas Analysis (EGA) and Degradation Product Identification
To identify the volatile products released during thermal decomposition, TGA can be coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). For a more detailed separation and identification of degradation products, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a powerful technique.
Experimental Protocol for HS-GC-MS:
-
Sample Degradation: Heat a known amount of 3-Hexylundecan-1-ol in a sealed headspace vial at a specific temperature (determined from TGA data) for a set period.
-
Headspace Sampling: After heating, a sample of the vapor phase (headspace) in the vial is automatically injected into the GC-MS system.
-
GC Separation: The volatile degradation products are separated based on their boiling points and interactions with the GC column.
-
MS Identification: The separated components are then introduced into the mass spectrometer, which fragments the molecules and generates a mass spectrum for each component, allowing for their identification.
Predicted Thermal Degradation Profile of 3-Hexylundecan-1-ol
Based on the known chemistry of Guerbet alcohols, a plausible thermal degradation pathway for 3-Hexylundecan-1-ol can be proposed. The initial step in the thermal degradation of a primary alcohol is often dehydrogenation to form an aldehyde. This is the reverse of the final step in the Guerbet synthesis.[3][10]
Proposed Degradation Pathway:
-
Dehydrogenation: At elevated temperatures, 3-Hexylundecan-1-ol is likely to undergo dehydrogenation to form 3-Hexylundecanal and hydrogen gas.
-
Aldol-type Reactions: The resulting aldehyde can then undergo further reactions, such as aldol condensation or decarbonylation.
-
Cracking and Fragmentation: At higher temperatures, C-C bond cleavage will lead to the formation of a variety of smaller hydrocarbon fragments, including alkanes and alkenes.
Below is a Graphviz diagram illustrating the initial stages of the proposed thermal degradation pathway.
Caption: Proposed initial thermal degradation pathway for 3-Hexylundecan-1-ol.
Quantitative Data Summary
While specific experimental data for 3-Hexylundecan-1-ol is not available, the following table provides an estimated thermal properties profile based on data for analogous long-chain and branched alcohols.
| Property | Expected Value/Range | Analytical Technique |
| Onset of Decomposition (Tonset) | 250 - 350 °C | TGA |
| Melting Point (Tm) | < 0 °C | DSC |
| Boiling Point (Tb) | > 300 °C | TGA/DSC[11] |
| Primary Degradation Products | 3-Hexylundecanal, smaller hydrocarbons | TGA-MS, GC-MS |
Conclusion
3-Hexylundecan-1-ol, as a C17 Guerbet alcohol, is predicted to exhibit good thermal stability, a characteristic feature of this class of compounds.[2] Its branched structure contributes to a low melting point and a high boiling point, making it suitable for a wide range of high-temperature applications. The primary thermal degradation pathway is expected to initiate with dehydrogenation to the corresponding aldehyde, followed by further fragmentation at higher temperatures.
For definitive data, the experimental protocols outlined in this guide for TGA, DSC, and GC-MS analysis are recommended. Such empirical studies are essential for the safe and effective application of 3-Hexylundecan-1-ol in research and industrial settings.
References
-
A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (n.d.). In PMC. Retrieved February 16, 2026, from [Link]
-
Guerbet Compounds. (2019, July 23). AOCS. Retrieved February 16, 2026, from [Link]
-
Catalyst Performance Studies on the Guerbet Reaction in a Continuous Flow Reactor Using Mono- and Bi-Metallic Cu-Ni Porous Metal Oxides. (n.d.). In MDPI. Retrieved February 16, 2026, from [Link]
-
Differential Thermal Analysis of Long‐Chainn‐Alcohols under High Pressure. (n.d.). Scilit. Retrieved February 16, 2026, from [Link]
-
Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. (n.d.). Retrieved February 16, 2026, from [Link]
-
A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2026, January 9). ResearchGate. Retrieved February 16, 2026, from [Link]
-
trans-3-Hexen-1-ol | C6H12O | CID 5284503. (n.d.). In PubChem. Retrieved February 16, 2026, from [Link]
-
cis-3-Hexen-1-ol. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]
- US7745672B2 - Catalytic conversion of ethanol and methanol to an isobutanol-containing reaction product using a thermally decomposed hydrotalcite/metal. (n.d.). In Google Patents.
-
Thermal Analysis TGA / DTA. (n.d.). Retrieved February 16, 2026, from [Link]
-
TGA vs DSC: What's the Difference and How to Choose the Right Tool? (n.d.). Drawell. Retrieved February 16, 2026, from [Link]
-
Thermal Analysis TA, TGA, DSC, DTA. (n.d.). Slideshare. Retrieved February 16, 2026, from [Link]
-
Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). (n.d.). In PMC. Retrieved February 16, 2026, from [Link]
-
Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. (2025, November 11). In PMC. Retrieved February 16, 2026, from [Link]
-
Condensed Phase Guerbet Reactions of Ethanol/Isoamyl Alcohol Mixtures. (2020, November 16). In MDPI. Retrieved February 16, 2026, from [Link]
- EP0089569B2 - Process for preparation of guerbet alcohols. (n.d.). In Google Patents.
-
Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. (2022, July 13). Frontiers. Retrieved February 16, 2026, from [Link]
-
3-Propyl-1-hexanol | C9H20O | CID 3028594. (n.d.). In PubChem. Retrieved February 16, 2026, from [Link]
-
A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (n.d.). In MDPI. Retrieved February 16, 2026, from [Link]
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- 11. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Navigating the Data Landscape for Novel Branched Alcohols
An In-Depth Technical Guide to the Solubility of 3-Hexylundecan-1-ol in Organic and Aqueous Solvents
As a Senior Application Scientist, it is imperative to begin this guide by addressing the existing data landscape for 3-Hexylundecan-1-ol. A thorough review of scientific literature and chemical databases reveals a notable absence of specific, published solubility data for this particular long-chain, branched primary alcohol. This is not unusual for novel or highly specialized compounds.
Therefore, this guide is structured to provide value beyond a simple data table. It is designed as a predictive and methodological framework. We will first deduce the expected solubility profile of 3-Hexylundecan-1-ol based on its molecular structure and established principles of physical organic chemistry. We will then provide a comprehensive, field-proven experimental protocol for researchers to determine its solubility accurately in their own laboratories. This approach ensures scientific integrity and empowers researchers with the practical tools needed for their work in drug development and material science.
Molecular Profile and Predicted Solubility Behavior of 3-Hexylundecan-1-ol
3-Hexylundecan-1-ol is a C17 branched-chain primary alcohol. Its structure is key to understanding its solubility.
-
Amphiphilic Nature: The molecule possesses a polar hydroxyl (-OH) head group capable of forming hydrogen bonds. However, this is attached to a large, nonpolar C17 aliphatic tail.
-
Dominant Hydrophobicity: The 17-carbon alkyl chain is the dominant feature of the molecule, imparting significant hydrophobic (lipophilic) character. The sheer size of this nonpolar chain will be the primary driver of its solubility behavior.
-
Steric Hindrance: The branching at the 3-position introduces steric hindrance around the polar head. While this does not prevent hydrogen bonding, it can influence how the molecule packs and interacts with highly structured solvents like water.
Based on these features, we can predict the following:
-
High Solubility in Nonpolar Solvents: The molecule's large, nonpolar tail will readily interact with nonpolar organic solvents through van der Waals forces.
-
Variable Solubility in Polar Aprotic Solvents: Solvents like acetone or THF can act as hydrogen bond acceptors but lack donor capabilities. The solubility will be moderate, dictated by the balance of the alkyl chain's dispersion forces and the polar head's dipole-dipole interactions.
-
Low to Very Low Solubility in Polar Protic Solvents: In solvents like ethanol or methanol, both the solvent and 3-Hexylundecan-1-ol can act as hydrogen bond donors and acceptors. However, the energetic cost of disrupting the strong hydrogen-bonding network of the solvent to accommodate the large hydrophobic tail will be significant, leading to lower solubility compared to nonpolar solvents.
-
Extremely Low Solubility in Aqueous Media: Water has a highly structured, three-dimensional hydrogen-bonding network. The energetic penalty for creating a cavity in water to accommodate the C17 alkyl chain is substantial. This "hydrophobic effect" will result in negligible solubility of 3-Hexylundecan-1-ol in water.
Predicted Solubility Summary
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Nonpolar | Hexane, Toluene, Chloroform | High to Freely Soluble | Van der Waals (London Dispersion Forces) |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to Soluble | Dipole-dipole, Van der Waals |
| Polar Protic | Ethanol, Methanol, Isopropanol | Low to Sparingly Soluble | Hydrogen Bonding, Van der Waals |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Practically Insoluble | Hydrophobic Effect, Hydrogen Bonding |
Experimental Determination of Solubility: A Validated Protocol
To move from prediction to empirical data, a robust and validated experimental method is required. The Shake-Flask Method , as recommended by the OECD Guideline for the Testing of Chemicals, Section 105, is the gold standard for determining the water solubility of substances, and its principles are broadly applicable to organic solvents as well.
This protocol ensures that a true equilibrium between the undissolved solute and the saturated solution is achieved, which is critical for obtaining accurate and reproducible results.
Logical Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Experimental Protocol
Objective: To determine the equilibrium solubility of 3-Hexylundecan-1-ol in a given solvent at a specified temperature (e.g., 25 °C).
Materials:
-
3-Hexylundecan-1-ol (purity >98%)
-
Selected solvents (HPLC or analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
Analytical balance
-
Quantification instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with Evaporative Light Scattering Detector (HPLC-ELSD).
Procedure:
-
Preparation of Vials:
-
To at least three separate glass vials, add a measured volume of the chosen solvent (e.g., 5.0 mL).
-
Causality: Using multiple replicates is essential for statistical validity and identifying any potential outliers. Glass and PTFE are used to minimize adsorption of the lipophilic analyte.
-
-
Addition of Solute:
-
Add an excess amount of 3-Hexylundecan-1-ol to each vial. "Excess" means adding enough so that a visible amount of undissolved material remains after equilibration. This is the cornerstone of the shake-flask method, ensuring the solution is truly saturated.
-
Expert Insight: For a compound predicted to be poorly soluble, start with ~10 mg. For a highly soluble system, you may need to add 100-200 mg or more.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 1 °C).
-
Agitate the vials at a moderate speed for a predetermined period. A minimum of 24 hours is recommended, with a second time point at 48 hours.
-
Causality: Constant temperature is critical as solubility is temperature-dependent. The agitation ensures continuous mixing to facilitate the dissolution process and reach equilibrium faster. Comparing 24h and 48h results validates that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed for at least 24 hours in the same temperature-controlled environment. Alternatively, for faster separation, centrifuge the vials at a high speed (e.g., 5000 x g for 15 minutes).
-
Causality: This step is crucial to separate the saturated supernatant from the undissolved solute. Failure to do so is a common source of artificially high and variable results.
-
-
Sampling and Dilution:
-
Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL) from the middle of the liquid, avoiding any floating or pelleted material.
-
Immediately dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration that falls within the linear range of the calibration curve. A large dilution factor will be necessary for highly soluble samples.
-
Expert Insight: The choice of quantification method is key. For a volatile alcohol like this, GC-FID is an excellent choice due to its high sensitivity and linearity for hydrocarbons. HPLC-ELSD is a suitable alternative as it does not require a chromophore.
-
-
Quantification:
-
Prepare a set of calibration standards of 3-Hexylundecan-1-ol of known concentrations.
-
Analyze the diluted samples and the calibration standards using the chosen analytical method (GC-FID or HPLC-ELSD).
-
Construct a calibration curve (Peak Area vs. Concentration).
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
-
Average the results from the replicates and report with the standard deviation.
-
Concluding Remarks for the Research Professional
Understanding the solubility of 3-Hexylundecan-1-ol is a foundational step for its application in any formulation or system. While specific data is not yet published, its structural characteristics strongly suggest it is a highly lipophilic compound with negligible aqueous solubility. The provided predictive framework allows for rational solvent selection, and the detailed experimental protocol offers a self-validating system for generating reliable, publication-quality data. This dual approach of theoretical prediction and empirical validation provides a robust pathway for integrating novel molecules like 3-Hexylundecan-1-ol into drug development and material science pipelines.
References
-
OECD, Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 580-585. URL: [Link]
Methodological & Application
Application Notes and Protocols: The Use of 3-Hexylundecan-1-ol in Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Polymer Chemistry Division
Introduction: Leveraging Molecular Architecture for Advanced Polymer Design
In the pursuit of novel polymeric materials with tailored properties for advanced applications, particularly in the realm of drug delivery and biomedical materials, the exploration of unique monomeric and initiating species is paramount. 3-Hexylundecan-1-ol, a C17 branched, saturated primary alcohol, presents a compelling candidate for incorporation into polymer structures. Its substantial, branched alkyl chain is hypothesized to impart significant effects on the physicochemical properties of the resulting polymers, including thermal behavior, crystallinity, hydrophobicity, and biocompatibility. The long alkyl chain can enhance solubility in nonpolar media and influence self-assembly characteristics, while the branched nature can disrupt polymer chain packing, leading to materials with lower crystallinity and potentially enhanced flexibility. These attributes are highly desirable in the design of sophisticated drug delivery systems, where precise control over degradation rates, drug encapsulation efficiency, and biocompatibility is crucial.[1][2][3]
This document provides detailed application notes and protocols for the utilization of 3-Hexylundecan-1-ol in two fundamental polymerization techniques: polycondensation for the synthesis of novel branched polyesters and ring-opening polymerization (ROP) for the creation of end-functionalized polymers. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind each step, and are supported by established principles in polymer chemistry.
I. Synthesis of Branched Polyesters via Polycondensation
The incorporation of 3-Hexylundecan-1-ol as a co-monomer in polycondensation reactions with a dicarboxylic acid allows for the synthesis of polyesters with pendant branched alkyl chains. This approach introduces a significant hydrophobic component to the polymer backbone, which can be advantageous for the encapsulation of lipophilic drugs.[4][5] The branching is also expected to influence the material's mechanical and thermal properties.[5][6]
Scientific Rationale
Polycondensation is a step-growth polymerization process where bifunctional or polyfunctional monomers react to form longer polymer chains with the concurrent elimination of a small molecule, such as water.[7][8] In this protocol, the hydroxyl group of 3-Hexylundecan-1-ol reacts with one of the carboxylic acid groups of a dicarboxylic acid monomer (e.g., sebacic acid) to form an ester linkage. To achieve a high molecular weight polymer, a diol is also included in the reaction to extend the polymer chain. The 3-Hexylundecan-1-ol acts as a chain-capping or branching agent, depending on the stoichiometry. By carefully controlling the molar ratios of the diol, dicarboxylic acid, and 3-Hexylundecan-1-ol, the degree of branching and the final molecular weight of the polyester can be tailored. The use of a catalyst, such as stannous octoate or a strong acid, is essential to accelerate the esterification reaction.[4][9]
Experimental Workflow: Polycondensation
Caption: Workflow for polyester synthesis using 3-Hexylundecan-1-ol.
Detailed Protocol: Synthesis of a Branched Polyester
Materials:
-
3-Hexylundecan-1-ol
-
Sebacic acid (or other suitable dicarboxylic acid)
-
1,4-Butanediol (or other suitable diol)
-
Stannous octoate (Sn(Oct)₂) or p-Toluenesulfonic acid (p-TSA)
-
Chloroform (or Dichloromethane)
-
Methanol (cold)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser and receiving flask
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Reactor Setup: Assemble the reaction apparatus under a continuous flow of dry nitrogen. The flask should be equipped with a mechanical stirrer, a nitrogen inlet, and a distillation setup.
-
Charging of Monomers: To the reaction flask, add equimolar amounts of sebacic acid and 1,4-butanediol. Then, add the desired molar percentage of 3-Hexylundecan-1-ol (e.g., 1-10 mol% relative to the diol) to introduce branching.
-
Catalyst Addition: Add the catalyst, for example, stannous octoate (0.05-0.1 mol% of the dicarboxylic acid).
-
Esterification Stage: Heat the reaction mixture to 150-160°C under a gentle stream of nitrogen. Water will begin to distill off as the esterification reaction proceeds. Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.
-
Polycondensation Stage: Gradually increase the temperature to 200-220°C while slowly applying a vacuum (down to <1 mmHg). This step is crucial for removing the remaining water and driving the reaction towards high molecular weight polymer formation.[4] The viscosity of the reaction mixture will increase significantly.
-
Reaction Termination: Continue the reaction under vacuum for several hours until the desired viscosity is achieved, as indicated by the stirring torque. To stop the reaction, remove the heat and break the vacuum with nitrogen.
-
Purification: Allow the polymer to cool to room temperature. Dissolve the crude polymer in a minimal amount of chloroform. Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration and wash it with fresh methanol. Dry the polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Characterization:
-
¹H and ¹³C NMR: Confirm the chemical structure of the polyester, including the incorporation of the 3-hexylundecyl side chains.[9][10]
-
GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[10][11]
-
DSC and TGA: Analyze the thermal properties, such as the glass transition temperature (Tg), melting temperature (Tm), and thermal stability. The presence of the branched alkyl chains is expected to lower the Tg and reduce the crystallinity compared to a linear analogue.[12][13]
-
FTIR: Verify the formation of ester bonds and the absence of unreacted carboxylic acid and hydroxyl groups.[9]
Quantitative Data Summary:
| Parameter | Expected Range/Value | Rationale |
| Molar Ratio (Diacid:Diol:3-Hexylundecan-1-ol) | 1 : 1 : 0.01-0.1 | Controls the degree of branching and molecular weight. |
| Catalyst Concentration (Sn(Oct)₂) | 0.05 - 0.1 mol% | Sufficient for catalysis without excessive side reactions. |
| Reaction Temperature | 150 - 220 °C | Ensures adequate reaction rates for both esterification and polycondensation.[4] |
| Reaction Time | 6 - 24 hours | Dependent on desired molecular weight and reaction scale. |
| Expected Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Can be tailored by adjusting monomer ratios and reaction time. |
| Expected Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for step-growth polymerization. |
II. Synthesis of End-Functionalized Polymers via Ring-Opening Polymerization (ROP)
3-Hexylundecan-1-ol can act as an efficient initiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone (PCL) and lactide (PLA). This results in the formation of polymer chains with a 3-hexylundecyl group at one terminus, creating a macromolecule with a distinct hydrophobic tail. Such structures are of great interest for the formation of micelles and other self-assembled nanostructures for drug delivery.[1][14]
Scientific Rationale
Ring-opening polymerization is a chain-growth polymerization where a cyclic monomer is opened by an initiator to form a linear polymer chain.[15] The hydroxyl group of 3-Hexylundecan-1-ol can initiate the polymerization of cyclic esters in the presence of a suitable catalyst, most commonly stannous octoate (Sn(Oct)₂).[16][17] The mechanism involves the coordination of the catalyst to the alcohol, forming a more nucleophilic alkoxide species. This species then attacks the carbonyl group of the cyclic monomer, leading to ring opening and the formation of a propagating chain with an active center that continues to react with more monomer units. The molecular weight of the resulting polymer can be controlled by the molar ratio of the monomer to the initiator.[16][18]
Experimental Workflow: Ring-Opening Polymerization
Caption: Workflow for ROP using 3-Hexylundecan-1-ol as an initiator.
Detailed Protocol: Synthesis of 3-Hexylundecyl-terminated Poly(ε-caprolactone) (PCL)
Materials:
-
ε-Caprolactone (freshly distilled under reduced pressure)
-
3-Hexylundecan-1-ol (dried over molecular sieves or by azeotropic distillation)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Chloroform
-
Methanol (cold)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or similar reactor suitable for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Vacuum line
-
Syringes and needles for transfer of reagents
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. The monomer (ε-caprolactone) and initiator (3-Hexylundecan-1-ol) must be scrupulously dry.
-
Charging the Reactor: In a Schlenk flask under a positive pressure of nitrogen, add the desired amount of ε-caprolactone. Then, add the calculated amount of 3-Hexylundecan-1-ol to achieve the target molecular weight (the molar ratio of monomer to initiator determines the degree of polymerization).
-
Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M). Using a syringe, add the required amount of the catalyst solution to the reaction mixture. A typical monomer to catalyst ratio is between 1000:1 and 5000:1.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at 110-130°C and stir the mixture. The polymerization is typically complete within a few hours, but can be run for up to 24 hours to ensure high conversion.
-
Reaction Quenching and Purification: Cool the reaction to room temperature. Dissolve the viscous polymer in chloroform. Precipitate the PCL by slowly adding the chloroform solution to a large excess of cold methanol.
-
Isolation and Drying: Collect the white precipitate by filtration and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues. Dry the polymer in a vacuum oven at room temperature until a constant weight is obtained.
Characterization:
-
¹H NMR: Determine the number-average molecular weight (Mn) by end-group analysis, comparing the integrals of the terminal 3-hexylundecyl protons with those of the PCL repeating units.
-
GPC/SEC: Measure the molecular weight distribution (Mw, Mn, and PDI). A narrow PDI (typically < 1.5) is indicative of a controlled polymerization.[11][19]
-
DSC: Determine the thermal properties of the end-functionalized PCL. The large, branched end-group may slightly influence the crystallization behavior compared to PCL initiated with a small alcohol.[12]
-
MALDI-TOF MS: Provides detailed information on the polymer structure, confirming the presence of the 3-hexylundecyl end-group and the repeating caprolactone units.
Quantitative Data Summary:
| Parameter | Expected Range/Value | Rationale |
| Monomer:Initiator Ratio | 20:1 to 500:1 | Directly controls the theoretical molecular weight of the polymer. |
| Monomer:Catalyst Ratio | 1000:1 to 5000:1 | A balance between reaction rate and control over the polymerization. |
| Reaction Temperature | 110 - 130 °C | Optimal for the ROP of ε-caprolactone with Sn(Oct)₂.[16] |
| Reaction Time | 2 - 24 hours | Depends on the desired conversion and molecular weight. |
| Expected PDI | < 1.5 | Indicates a controlled, "living-like" polymerization. |
III. Impact of 3-Hexylundecan-1-ol Incorporation on Polymer Properties and Applications
The introduction of the 3-hexylundecyl moiety, whether as a pendant chain or an end-group, is anticipated to have a profound impact on the resulting polymer's properties and its suitability for various applications, particularly in drug delivery.
Physicochemical Properties
-
Solubility and Hydrophobicity: The long, branched alkyl chain will significantly increase the hydrophobicity of the polymer. This can enhance the encapsulation efficiency of lipophilic drugs within polymeric nanoparticles or micelles.[1][2]
-
Crystallinity and Thermal Properties: The bulky and irregular structure of the 3-hexylundecyl group is expected to disrupt chain packing and reduce the overall crystallinity of the polymer.[20][21] This can lead to a lower melting point and glass transition temperature, resulting in more amorphous and flexible materials.[13]
-
Self-Assembly: Polymers end-functionalized with this large hydrophobic group can act as macromolecular surfactants, self-assembling in aqueous media to form micelles or vesicles. These nanostructures are excellent candidates for drug delivery systems, with the hydrophobic core serving as a reservoir for poorly water-soluble drugs.[1]
Biomedical Applications
-
Drug Delivery: The tailored hydrophobicity and self-assembly properties of polymers derived from 3-Hexylundecan-1-ol make them highly suitable for the formulation of nanoparticles, micelles, and polymer-drug conjugates for controlled and targeted drug delivery.[1][2][3]
-
Biocompatibility: Aliphatic polyesters are generally known for their biocompatibility and biodegradability.[1][3] The introduction of a long alkyl chain, a common motif in biological systems, is not expected to adversely affect biocompatibility, although this would need to be confirmed through in vitro and in vivo studies.[22]
-
Tissue Engineering: The modified mechanical properties, such as increased flexibility, could be beneficial in the design of scaffolds for soft tissue engineering.
Conclusion
3-Hexylundecan-1-ol offers a unique structural motif for the synthesis of advanced polymers with tunable properties. Through well-established polymerization techniques like polycondensation and ring-opening polymerization, this branched, long-chain alcohol can be incorporated to create novel polyesters with significant potential in the fields of drug delivery and biomedical materials. The protocols and insights provided herein serve as a comprehensive guide for researchers to explore the synthesis and application of these promising new materials.
References
- Effect of n-Alkyl Side Chain Length on the Thermal and Rheological Properties of PolyN-(3-(alkylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) Homopolymers. (URL not available)
-
Recent advances in aliphatic polyesters for drug delivery applications. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 9(4), e1446. [Link]
-
Revealing the Effect of Branched Side Chain Length on Polymer Aggregation and Paracrystallinity for Improved Mobility–Stretchability Properties. ACS Applied Electronic Materials. [Link]
- Studies on Alkyl Side Chain Length Dependence of. (URL not available)
-
Synthesis of Polyester: Important Polymerization Reaction. Science Info. [Link]
-
Partial Crystallinity in Alkyl Side Chain Polymers Dictates Surface Freezing. Physical Review Letters. [Link]
-
Synthesis of block copolymers using end-functionalized polyacetylenes as macroinitiators. Polymer Chemistry. [Link]
- Facile Synthesis of Well-Defined Block Copolymers Containing Regioregular Poly(3-hexyl thiophene)
-
Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Polymers and the Environment, 21(3), 675-683. [Link]
-
Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica, 4(4), 1675-1683. [Link]
- Functional aliphatic polyesters for biomedical and pharmaceutical applications. Journal of Controlled Release, 152(1), 168-176. (URL not available)
-
Synthesis of block copolymers from PDMS macroinitiators. Scite.ai. [Link]
- Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. (URL not available)
-
Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules. [Link]
-
Synthesis of Block Copolymers by Mechanistic Transformation from Reversible Complexation Mediated Living Radical Polymerization to the Photoinduced Radical Oxidation/Addition/Deactivation Process. ACS Macro Letters. [Link]
-
2.13: Polyesters. Chemistry LibreTexts. [Link]
-
Synthesis of block copolymer additives for examining phase morphology and improving mechanical properties of thermoplastics elastomers. TRACE: Tennessee Research and Creative Exchange. [Link]
-
Multiscale Crystalline Structure of Confined Polypeptoid Films: The Effect of Alkyl Side Chain Branching. NSF Public Access Repository. [Link]
- Amine-catalyzed chain polymerization of ethyl glyoxylate from alcohol and thiol initi
-
Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Zn/Co Double Metal Cyanide Catalysts: The Vital Role of Coordinated Methanol. Industrial & Engineering Chemistry Research. [Link]
-
Analysis of the synthesized polymer by 1 H-NMR and GPC. (a) Structure... ResearchGate. [Link]
-
GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]
- Ring-Opening polymeriz
-
Full article: Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Taylor & Francis Online. [Link]
-
Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Science and Education Publishing. [Link]
-
Biomedical Applications of Biodegradable Polyesters. MDPI. [Link]
-
Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Frontiers in Chemistry. [Link]
-
Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Science and Education Publishing. [Link]
-
Triple-Detector GPC Characterization and Processing Behavior of Long-Chain-Branched Polyethylene Prepared by Solution Polymerization With Constrained Geometry Catalyst. NIST. [Link]
-
Ring-Opening Polymerization of ε-Caprolactone Using Novel Tin(II) Alkoxide Initiators. ResearchGate. [Link]
-
Branched polyesters: Recent advances in synthesis and performance. ResearchGate. [Link]
-
Branched polyesters: Preparative strategies and applications. Arizona State University. [Link]
-
Long-Chain Branched Bio-Based Poly(butylene dodecanedioate) Copolyester Using Pentaerythritol as Branching Agent: Synthesis, Thermo-Mechanical, and Rheological Properties. MDPI. [Link]
-
Molecular Structure – Biodegradation Relationships of Long-Chain Polyesters. KOPS. [Link]
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Application Note: Next-Generation Branched Surfactants via 3-Hexylundecan-1-ol
Topic: 3-Hexylundecan-1-ol as a Precursor for Surfactant Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Formulation Scientists, Synthetic Chemists, and Process Engineers.
Executive Summary & Chemical Profile
3-Hexylundecan-1-ol (C17H36O) represents a distinct class of "mid-chain branched" hydrophobes. Unlike standard Guerbet alcohols (which possess branching at the C2 position), the C3-branching of this molecule offers a unique steric compromise: it maintains the fluid, low-crystallinity benefits of branched tails while significantly reducing the steric hindrance around the primary hydroxyl group.
This structural nuance allows for faster ethoxylation kinetics and higher yields in sulfation reactions compared to traditional C16 or C20 Guerbet alcohols (e.g., 2-hexyldecanol), making it an ideal precursor for high-performance wetting agents and cold-water detergents.
Chemical Architecture Analysis
-
Total Carbon Count: 17 (Odd-chain hydrophobes often exhibit superior dynamic surface tension properties).
-
Branching Position: C3 (Gamma-position relative to the hydroxyl).
-
Steric Implication: The C1-C2 spacer isolates the reactive -OH group from the bulky hexyl branch.
-
Result: Reactivity approaches that of linear fatty alcohols (e.g., Lauryl alcohol), but the physical properties (pour point, Krafft point) mimic highly branched isomers.
-
| Property | Value (Estimated/Interpolated) | Relevance to Synthesis |
| Molecular Weight | ~256.47 g/mol | Stoichiometric calculations for EO addition. |
| Melting Point | <-15°C | Liquid at room temp; easier handling than Stearyl alcohol. |
| Hydroxyl Value | ~218 mg KOH/g | Critical for determining catalyst loading. |
| Flash Point | >140°C | Safety parameter for reactor pressurization. |
Synthesis Workflow: The "Y-Shape" Hydrophobe Strategy
The following guide details the conversion of 3-hexylundecan-1-ol into two primary surfactant classes:
-
Nonionic: Narrow Range Ethoxylates (NRE) via DMC Catalysis.
-
Anionic: Alcohol Sulfates (AS) via Chlorosulfonic Acid.
Visualizing the Pathway
The following diagram illustrates the transformation logic and the critical decision nodes for the chemist.
Figure 1: Synthetic workflow for converting 3-hexylundecan-1-ol into nonionic and anionic surfactants.
Protocol A: Narrow Range Ethoxylation (NRE)
Objective: Synthesize a 7-mole ethoxylate (3-Hexylundecan-1-ol + 7EO) with low residual alcohol content.
Expert Insight: Standard KOH catalysis yields a broad distribution ("peaked" distribution). For branched alcohols, unreacted alcohol causes odor and poor solubility. We utilize Double Metal Cyanide (DMC) catalysts to ensure a narrow distribution and <1% free alcohol.
Materials
-
Substrate: 3-Hexylundecan-1-ol (purity >98%).
-
Reagent: Ethylene Oxide (EO) - High Purity Grade.
-
Catalyst: Zn-Co DMC complex (e.g., Arcol® or similar).
-
Equipment: High-pressure Parr reactor (Stainless Steel 316), vacuum line, nitrogen purge.
Step-by-Step Methodology
-
Catalyst Activation & Drying (Critical Step):
-
Charge the reactor with 3-Hexylundecan-1-ol (1.0 mol, ~256 g).
-
Add DMC catalyst (30–50 ppm based on final product weight).
-
Heat to 115°C under vacuum (<10 mmHg) for 30 minutes.
-
Why? Water poisons the DMC catalyst. This step strips moisture and activates the catalyst matrix.
-
-
Initiation (Induction Period):
-
Break vacuum with Nitrogen (
) to 0.5 bar. -
Heat to reaction temperature: 130°C .
-
Feed a small "starter" dose of EO (approx. 5% of total weight).
-
Monitor pressure.[1] A rapid pressure drop indicates catalyst activation (initiation of the exothermic reaction).
-
-
Propagation (EO Digestion):
-
Once initiation is confirmed, feed the remaining EO (total 7.0 mol, ~308 g) continuously.
-
Maintain reactor pressure <4 bar (safety limit).
-
Control temperature between 130°C – 140°C .
-
Note: The C3-branching allows for faster EO uptake than C2-branched Guerbet alcohols, reducing total batch time by ~15-20%.
-
-
Post-Cook & Degassing:
-
After EO addition is complete, hold at temperature for 30 minutes (digestion) until pressure stabilizes.
-
Strip residual EO under vacuum at 100°C for 15 minutes.
-
Cool to 60°C and discharge.
-
Validation:
-
Hydroxyl Value (Target): ~100 mg KOH/g (Theoretical for +7EO).
-
Cloud Point: Measure in 1% aq. solution (Expected: 50–60°C).
Protocol B: Precision Sulfation via Chlorosulfonic Acid
Objective: Synthesize Sodium 3-hexylundecyl sulfate.
Expert Insight: While industrial sulfation uses
Materials
-
Substrate: 3-Hexylundecan-1-ol (0.5 mol, ~128 g).
-
Reagent: Chlorosulfonic Acid (0.52 mol, slight excess).
-
Solvent: Dichloromethane (DCM) or Chloroform (to act as a heat sink).
-
Neutralizer: 50% NaOH solution.
Step-by-Step Methodology
-
Setup:
-
Use a 3-neck round bottom flask equipped with a mechanical stirrer, addition funnel, and a gas scrubber (to trap HCl gas evolution).
-
Dissolve the alcohol in DCM (1:1 weight ratio) and cool to 0–5°C using an ice/salt bath.
-
-
Acid Addition (The Exotherm):
-
Degassing:
-
After addition, stir for 30 minutes at 10°C.
-
Apply a gentle vacuum (water aspirator) or nitrogen sparge to remove dissolved HCl gas. Residual HCl will form NaCl salts later, increasing product viscosity.
-
-
Neutralization (Immediate):
-
Prepare a neutralization vessel with NaOH (slight excess) and crushed ice.
-
Slowly pour the sulfated acid ester into the caustic solution (never the reverse).
-
Maintain pH between 7.5 and 9.0.
-
Why? Acid sulfates are hydrolytically unstable. Immediate neutralization locks the surfactant structure.
-
-
Workup:
-
Evaporate the DCM solvent/water mixture (azeotrope) or separate phases if concentration allows.
-
Recrystallize from ethanol if high purity is required for analytical standards.
-
Analytical Characterization & Performance Logic
To validate the synthesis, the following parameters must be assessed. The "Expected Behavior" column provides the reference baseline for C17 branched surfactants.
| Parameter | Method | Expected Behavior (C17 Branched) | Causality |
| CMC (Critical Micelle Conc.) | Surface Tension (Wilhelmy Plate) | Lower than linear C12, but higher than linear C18 due to steric packing disruption. | |
| Krafft Point | Turbidity / DSC | < 0°C | The C3-hexyl branch prevents crystalline packing, keeping the surfactant soluble in cold water. |
| Wetting Speed (Draves) | ASTM D2281 | < 10 seconds (0.1% sol) | The "Y-shape" diffuses rapidly to interfaces, displacing air faster than linear chains. |
| Foam Stability | Ross-Miles | Moderate / Unstable | Branching disrupts the coherent interfacial film required for stable foam (ideal for low-foam detergents). |
Micellar Packing Visualization
The geometry of 3-hexylundecan-1-ol creates a "Truncated Cone" packing parameter, favoring flexible micelles or vesicles rather than rigid spheres.
Figure 2: Impact of the C3-hexyl branch on surfactant packing geometry.
References
-
Guerbet Alcohol Chemistry: O'Lenick, A. J. (2001). Guerbet Chemistry. Journal of Surfactants and Detergents.
-
Narrow Range Ethoxylation: Sasol Performance Chemicals. NOVEL® Catalyst Technology for Narrow Range Ethoxylates.
-
Sulfation Protocols: Sosis, P., & Dringoli, L. (1970).[4] Sulfation of synthetic linear primary alcohols with chlorosulfonic acid. Journal of the American Oil Chemists' Society.[4]
-
Branched Surfactant Properties: Varadaraj, R., et al. (1991). Relationship between Fundamental Interfacial Properties and Foaming in Linear and Branched Sulfate Surfactants. Journal of Colloid and Interface Science.
-
DMC Catalysis: U.S. Patent 11,339,123. Alkoxylated secondary alcohol surfactants and process to make them.
Sources
Application Note: 3-Hexylundecan-1-OL for Advanced Drug Delivery Systems
Introduction: Unlocking the Potential of Branched-Chain Alcohols in Pharmaceutics
The pursuit of novel excipients is a cornerstone of modern drug development, particularly for overcoming the challenges of poor drug solubility and bioavailability.[1][2] Within the diverse class of lipid-based excipients, Guerbet alcohols—primary alcohols with branching at the β-carbon—present a unique combination of physicochemical properties that make them highly valuable for formulation scientists.[3][4] 3-Hexylundecan-1-OL, a C17 Guerbet alcohol, exemplifies these advantageous characteristics.
Unlike their linear-chain counterparts, Guerbet alcohols like 3-Hexylundecan-1-OL are typically liquids at room temperature with low volatility and excellent oxidative stability.[5] These features make them superior candidates for the oil phase in various novel drug delivery systems, including nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and advanced topical formulations. This guide provides an in-depth exploration of 3-Hexylundecan-1-OL, detailing its properties and providing actionable protocols for its application in creating stable and effective drug delivery platforms.
Physicochemical Profile of 3-Hexylundecan-1-OL
Understanding the fundamental properties of an excipient is critical to predicting its behavior in a formulation. 3-Hexylundecan-1-OL's utility is rooted in its distinct molecular structure.
-
Molecular Structure and Lipophilicity: As a long-chain branched alcohol, 3-Hexylundecan-1-OL possesses a significant hydrophobic character. This high lipophilicity makes it an excellent solvent for poorly water-soluble drugs (BCS Class II and IV), a primary challenge in oral and topical drug formulation.[6]
-
Physical State and Stability: Its branched nature disrupts crystal lattice formation, resulting in a low melting point and a liquid state at ambient temperatures. This is a significant advantage over solid lipids, simplifying manufacturing processes by eliminating the need for heating to melt the oil phase.[4] Furthermore, the saturation of the alkyl chain confers high resistance to oxidation, enhancing the stability and shelf-life of the final formulation.[5]
-
Emollient and Penetration Enhancing Properties: When used in topical formulations, long-chain alcohols are known to act as emollients and can function as chemical penetration enhancers. They can fluidize the lipids within the stratum corneum, the primary barrier of the skin, thereby facilitating the percutaneous absorption of active pharmaceutical ingredients (APIs).[7][8]
Table 1: Key Physicochemical Properties of Representative Guerbet Alcohols
| Property | Value (for similar Guerbet Alcohols) | Implication for Drug Delivery |
| Appearance | Clear, oily liquid | Ease of handling and manufacturing. |
| Molecular Weight | Approx. 256.48 g/mol | Influences viscosity and diffusion characteristics. |
| Solubility | Insoluble in water; Soluble in organic solvents | Excellent solvent for lipophilic APIs. |
| Melting Point | Low (typically < 0°C) | Liquid at room temperature, simplifying processing. |
| Oxidative Stability | High | Contributes to long-term formulation stability. |
Applications in Novel Drug Delivery Systems
The unique properties of 3-Hexylundecan-1-OL make it a versatile oil phase for several advanced drug delivery platforms.
Oil-in-Water (O/W) Nanoemulsions
Nanoemulsions are kinetically stable, colloidal dispersions of oil droplets in an aqueous phase with droplet sizes typically ranging from 20-500 nm.[9][10] Their small droplet size provides a large surface area, which can significantly enhance the dissolution rate and bioavailability of encapsulated lipophilic drugs.[11]
Role of 3-Hexylundecan-1-OL: As the oil phase, 3-Hexylundecan-1-OL serves as the primary reservoir for the lipophilic API. Its high stability prevents degradation of the oil phase, and its liquid nature facilitates the formation of small, uniform droplets during high-energy emulsification processes like ultrasonication or high-pressure homogenization.[12]
Protocol 1: Preparation of a Model O/W Nanoemulsion using High-Energy Homogenization
This protocol describes the formulation of a model nanoemulsion for encapsulating a poorly water-soluble API.
Materials:
-
3-Hexylundecan-1-OL (Oil Phase)
-
Lipophilic API (e.g., Fenofibrate, Curcumin)
-
Non-ionic Surfactant (e.g., Polysorbate 80, HLB >10)
-
Co-surfactant/Co-solvent (e.g., Propylene Glycol, Ethanol)
-
Purified Water (Aqueous Phase)
Methodology:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of 3-Hexylundecan-1-OL.
-
Dissolve the lipophilic API in the oil phase. Gentle warming (40°C) and vortexing can be used to facilitate dissolution.
-
Rationale: Ensuring the API is fully solubilized in the oil phase is critical for achieving high drug loading and preventing drug crystallization.
-
-
Preparation of the Aqueous Phase:
-
In a separate vessel, dissolve the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Propylene Glycol) in purified water.
-
Stir the mixture until a clear, homogenous solution is formed.
-
Rationale: The surfactant and co-surfactant are essential for reducing interfacial tension between the oil and water phases, enabling the formation of nano-sized droplets.[13]
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer.
-
Continue stirring for 15-20 minutes to form a coarse pre-emulsion.
-
-
High-Energy Homogenization:
-
Subject the coarse emulsion to high-energy homogenization to reduce the droplet size.
-
Option A: Ultrasonication: Use a probe sonicator at 40% amplitude for 10-15 minutes in pulse mode (e.g., 5 seconds on, 5 seconds off) while keeping the sample in an ice bath to prevent overheating.[14]
-
Option B: High-Pressure Homogenization: Process the coarse emulsion through a high-pressure homogenizer for 3-5 passes at a pressure of 15,000-20,000 PSI.
-
Rationale: High shear forces generated by these methods break down large oil droplets into the nanometer range, which is crucial for the stability and performance of the nanoemulsion.[15]
-
-
Characterization:
-
Measure the mean droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
A successful formulation will typically have a mean droplet size < 200 nm, a PDI < 0.3, and a zeta potential sufficient to ensure electrostatic stability.[11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oil, surfactant, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2][16] This in-situ emulsification enhances the solubility and absorption of lipophilic drugs.[17]
Role of 3-Hexylundecan-1-OL: In a SEDDS formulation, 3-Hexylundecan-1-OL acts as the lipophilic base that carries the dissolved drug. Its ability to solubilize a wide range of APIs is paramount. The selection of surfactants and co-surfactants must be optimized to ensure spontaneous emulsification upon dilution.[6]
Protocol 2: Development and Evaluation of a SEDDS Formulation
This protocol outlines the steps to screen excipients and develop a stable SEDDS.
Materials:
-
3-Hexylundecan-1-OL (Oil)
-
Surfactants (e.g., Cremophor EL, Labrasol)
-
Co-solvents (e.g., Transcutol P, PEG 400)
-
Lipophilic API
Methodology:
-
Excipient Screening (Solubility Studies):
-
Determine the solubility of the API in various oils, surfactants, and co-solvents to identify the most suitable excipients.
-
Add an excess amount of API to a known volume of the excipient. Shake the mixture for 48 hours in an isothermal shaker.
-
Centrifuge, filter, and analyze the supernatant using a validated HPLC method to quantify the dissolved API.
-
Rationale: High drug solubility in the excipients is the foundation for a successful SEDDS, enabling a high drug load in the final formulation.[1]
-
-
Construction of Ternary Phase Diagrams:
-
To identify the self-emulsification region, construct a ternary phase diagram using oil (3-Hexylundecan-1-OL), surfactant, and co-solvent.
-
Prepare mixtures of surfactant and co-solvent (Sₘᵢₓ) in various ratios (e.g., 1:1, 2:1, 1:2).
-
For each Sₘᵢₓ ratio, titrate mixtures of oil and Sₘᵢₓ with water, observing for the formation of a clear or bluish-white emulsion.
-
Plot the results on a ternary phase diagram to delineate the nanoemulsion region.
-
Rationale: The phase diagram visually maps the concentration ranges of components that will result in spontaneous and stable nanoemulsion formation upon dilution.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-solvent from within the optimal region of the phase diagram.
-
Dissolve the pre-determined dose of the API into the mixture of excipients.
-
Vortex until a clear, homogenous liquid is formed. This is the SEDDS pre-concentrate.
-
-
Evaluation of Self-Emulsification:
-
Add 1 mL of the SEDDS pre-concentrate to 250 mL of purified water in a glass beaker with gentle stirring.
-
Visually assess the rate of emulsification and the final appearance (transparency) of the resulting emulsion.
-
Measure the droplet size and PDI of the diluted emulsion to confirm the formation of a nanoemulsion. A droplet size of < 200 nm is typically desired for SEDDS.[17]
-
Visualization of Formulation Workflow
A logical workflow is essential for the systematic development of nano-based drug delivery systems.
Caption: Workflow for Nanoemulsion & SEDDS Development.
Conclusion and Future Perspectives
3-Hexylundecan-1-OL is a highly promising excipient for the formulation of novel drug delivery systems. Its unique combination of high lipophilicity, excellent stability, and liquid physical state addresses many of the challenges associated with formulating poorly soluble drugs. The protocols provided herein offer a robust framework for researchers to begin exploring its utility in creating advanced nanoemulsions and SEDDS. As the pharmaceutical industry continues to move towards lipid-based formulations to enhance drug bioavailability, the role of well-characterized, high-performance excipients like 3-Hexylundecan-1-OL will only continue to grow.
References
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Majeed, Z., Rizvi, S. Z. H., & Shoaib, M. H. (2019). Preparation, Characterization and Applications of Nanoemulsions: An Insight. ResearchGate. Available at: [Link]
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Talware, P., & Bachhav, K. (2022). A Review on Novel Drug Delivery System Nanoemulsion. World Journal of Pharmaceutical Research. Available at: [Link]
-
(2022). A Review on Novel Drug Delivery System Nanoemulsion. World Journal of Pharmaceutical Research. Available at: [Link]
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Baboota, S., Shakeel, F., Ahuja, A., Ali, J., & Shafiq, S. (2014). Development and characterization of nanoemulsion as carrier for the enhancement of bioavailability of artemether. Taylor & Francis Online. Available at: [Link]
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Silva, B., Martins, C., Chia, R., et al. (2021). Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants. MDPI. Available at: [Link]
-
Bhalani, D., & Prajapati, B. (2008). Review on Self Emulsifying Drug Delivery System: Novel Approach for Solubility Enhancement. Asian Journal of Pharmaceutics. Available at: [Link]
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Sachan, R., Khatri, K., & Kasture, S. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Yasir, M., Sara, U., Chauhan, I., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. Available at: [Link]
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(n.d.). 2-BUTYL-1-OCTANOL (C12 GUERBET ALCOHOL). Ataman Kimya. Available at: [Link]
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Çiçek, B., & Gönül, N. (2023). SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. AVESİS. Available at: [Link]
-
Sharma, N., & Sharma, A. (2024). Self-Emulsifying Drug Delivery System (SEDDS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Sharma, D., & Soni, M. (2025). Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. Available at: [Link]
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Corchado-Lopo, C., Ladero, M., & Garcia-Ochoa, F. (2025). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. MDPI. Available at: [Link]
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Yasir, M., Sara, U., Chauhan, I., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. Available at: [Link]
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Shapi, M. M., Al-Janabi, H. A., Al-Zahrani, S. M., et al. (2022). Preparation of Water-in-Oil Nanoemulsions Loaded with Phenolic-Rich Olive Cake Extract Using Response Surface Methodology Approach. MDPI. Available at: [Link]
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Corchado-Lopo, C., Ladero, M., & Garcia-Ochoa, F. (2025). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. MDPI. Available at: [Link]
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Zhang, Y., Wang, L., Wang, S., et al. (2021). Stability of oil-in-water (O/W) nanoemulsions and its oil washing performance for enhanced oil recovery. AIP Publishing. Available at: [Link]
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Nikolovski, B. G., Ilić, J. D., & Sovilj, M. N. (2015). HOW TO FORMULATE A STABLE AND MONODISPERSE WATER-IN-OIL NANOEMULSION CONTAINING PUMPKIN SEED OIL: THE USE OF MULTIOBJECTIVE OPTIMIZATION. SciELO. Available at: [Link]
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du Preez, J., & van der Merwe, M. (2025). Penetration enhancing effects of selected natural oils utilized in topical dosage forms. ResearchGate. Available at: [Link]
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Zielińska, A., Martins, I., Eder, P., et al. (2021). Optimizing the Process Design of Oil-in-Water Nanoemulsion for Delivering Poorly Soluble Cannabidiol Oil. MDPI. Available at: [Link]
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(n.d.). CAS:51655-60-8|3-HEXYLUNDECAN-1-OL. ALFA GROUP. Available at: [Link]
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Zielińska, A., & Nowak, I. (2021). Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. MDPI. Available at: [Link]
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O'Lenick, A. (2019). Guerbet Compounds. AOCS. Available at: [Link]
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Mackay, D., Shiu, W. Y., & Ma, K. C. (1992). Illustrated handbook of physical-chemical properties and environmental fate for organic chemicals. Lewis Publishers. Available at: [Link]
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Hasan, A., & Farooqui, H. (2021). A Review on Role of Essential Oil as Penetration Enhancer in Transdermal Drug Delivery System. Systematic Reviews in Pharmacy. Available at: [Link]
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Sakamoto, K., Lochhead, R., Maibach, H., & Yamashita, Y. (2017). Preparation and Thermal Properties of Fatty Alcohol/Surfactant/Oil/Water Nanoemulsions and Their Cosmetic Applications. PubMed. Available at: [Link]
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Aoudia, M., & Weerasooriya, V. (1995). Optimum Microemulsions Formulated with Propoxylated Guerbet Alcohol and Propoxylated Tridecyl Alcohol Sodium Sulfates. Sultan Qaboos University House of Expertise. Available at: [Link]
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Patel, D., Patel, N., & Patel, M. (2009). Topical Drug Delivery System: A Review. Research Journal of Pharmacy and Technology. Available at: [Link]
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Corchado-Lopo, C., Ladero, M., & Garcia-Ochoa, F. (2025). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. MDPI. Available at: [Link]
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Öztürk, A. A., & Sezgin-Bayindir, Z. (2020). Essential Oils as Skin Permeation Boosters and Their Predicted Effect Mechanisms. Marmara Pharmaceutical Journal. Available at: [Link]
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Zielińska, A., Martins, I., Eder, P., et al. (2025). Ethosome-Based Colloidal Systems for Transdermal Delivery: The Role of Biosurfactant in Enhancing Stability and Efficacy. MDPI. Available at: [Link]
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Aldawsari, H. M., & Badr-Eldin, S. M. (2021). Transdermal Delivery Systems for Biomolecules. MDPI. Available at: [Link]
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Różalska, S., Szymańska, E., & Winnicka, K. (2018). Liposomes with an Ethanol Fraction as an Application for Drug Delivery. MDPI. Available at: [Link]
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Chu, H. M., Zhang, R. X., Huang, Q., et al. (2017). Chemical conjugation with cyclodextrins as a versatile tool for drug delivery. ResearchGate. Available at: [Link]
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Feng, R., Zhang, H., & Zhang, Y. (2025). Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future. PubMed. Available at: [Link]
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Lammers, T., Kiessling, F., Hennink, W. E., & Storm, G. (2011). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. SciSpace. Available at: [Link]
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Jacob, S., & Nair, A. B. (2020). Role of Cyclodextrins in Improving Oral Drug Delivery. ResearchGate. Available at: [Link]
Sources
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- 2. pharmtech.com [pharmtech.com]
- 3. aocs.org [aocs.org]
- 4. mdpi.com [mdpi.com]
- 5. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
- 10. ijcsrr.org [ijcsrr.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Optimizing the Process Design of Oil-in-Water Nanoemulsion for Delivering Poorly Soluble Cannabidiol Oil [mdpi.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Preparation of Water-in-Oil Nanoemulsions Loaded with Phenolic-Rich Olive Cake Extract Using Response Surface Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
Analytical techniques for quantifying 3-Hexylundecan-1-OL in complex mixtures
Application Note: High-Resolution Quantification of 3-Hexylundecan-1-ol in Complex Matrices
Executive Summary
This application note details a robust analytical protocol for the quantification of 3-Hexylundecan-1-ol (CAS: 51655-60-8), a branched C17 fatty alcohol, within complex mixtures such as industrial surfactant formulations, biological lipids, and environmental samples.
Unlike linear fatty alcohols, the branched structure of 3-hexylundecan-1-ol presents steric challenges that affect ionization efficiency and chromatographic resolution. This guide prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) using trimethylsilyl (TMS) derivatization as the gold standard for specificity and sensitivity. We also outline a Liquid-Liquid Extraction (LLE) workflow optimized for recovering mid-chain branched alcohols from lipophilic matrices.
Analyte Profile & Physicochemical Context
Understanding the molecule is the first step to accurate quantification. 3-Hexylundecan-1-ol is a primary alcohol with a C6 (hexyl) branch at the C3 position.
| Property | Description | Analytical Implication |
| Chemical Formula | C₁₇H₃₆O | MW = 256.47 g/mol . |
| Structure | Branched Primary Alcohol | Lower boiling point and viscosity than linear C17 isomers (heptadecanol). |
| Polarity | Amphiphilic (Lipophilic tail, Hydrophilic head) | Requires non-polar solvents for extraction but derivatization for GC tailing reduction. |
| Boiling Point | ~300°C (predicted) | Requires high-temperature GC columns or derivatization to improve volatility. |
| CAS Number | 51655-60-8 | Reference standard verification.[1] |
Strategic Method Selection
Why GC-MS over LC-MS?
While LC-MS/MS is powerful, saturated fatty alcohols lack strong chromophores (UV) and ionize poorly in ESI (Electrospray Ionization) without specific derivatization (e.g., Picolinic acid).
-
GC-MS (EI Source): Provides structural fragmentation patterns unique to the branched isomer, allowing differentiation from linear C17 impurities.
-
Derivatization: Converting the hydroxyl group to a trimethylsilyl (TMS) ether lowers the boiling point, eliminates hydrogen bonding (reducing peak tailing), and stabilizes the molecule for thermal analysis.
Protocol 1: Sample Preparation (The "Clean-Up")
Objective: Isolate 3-hexylundecan-1-ol from the matrix while removing proteins, salts, and interfering lipids.
Reagents:
-
Extraction Solvent: n-Hexane / Methyl tert-butyl ether (MTBE) (1:1 v/v).
-
Internal Standard (ISTD): 1-Nonadecanol (C19-OH) or Deuterated Stearyl Alcohol . (Chosen for similar polarity but distinct elution time).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Workflow:
-
Aliquot & Spike:
-
Transfer 100 mg (solid) or 100 µL (liquid) of sample into a 15 mL glass centrifuge tube.
-
Add 50 µL of ISTD solution (100 µg/mL in isopropanol). Vortex for 30s.
-
Rationale: Spiking before extraction corrects for recovery losses.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of Hexane/MTBE (1:1).
-
Add 1 mL of 1M NaCl (aq) to break emulsions.
-
Mechanical Agitation: Shake/Vortex vigorously for 5 minutes.
-
Centrifugation: Spin at 3000 x g for 5 minutes to separate phases.
-
-
Collection & Drying:
-
Transfer the upper organic layer to a clean borosilicate vial.
-
Repeat extraction once more with 2 mL solvent; combine organic layers.
-
Add ~100 mg anhydrous
to remove residual water.
-
-
Concentration:
-
Evaporate solvent under a gentle stream of Nitrogen (
) at 40°C until dry. -
Critical: Do not over-dry for extended periods to prevent loss of semi-volatile analytes.
-
Protocol 2: Derivatization & Instrumental Analysis
Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
Derivatization Procedure:
-
Reconstitute dried residue in 100 µL anhydrous Pyridine.
-
Add 100 µL BSTFA + 1% TMCS.
-
Incubate at 65°C for 30 minutes .
-
Cool to room temperature and transfer to GC autosampler vial.
GC-MS Method Parameters:
| Parameter | Setting | Rationale |
| System | Agilent 7890/5977 (or equivalent) | Single Quadrupole MS is sufficient. |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase separates isomers based on boiling point/branching. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Inlet | Splitless (1 min purge), 280°C | Ensures maximum sensitivity for trace analysis. |
| Oven Program | 100°C (1 min) | Fast ramp preserves peak shape; high final temp elutes C17 derivatives. |
| Transfer Line | 290°C | Prevents condensation of high-boiling analytes. |
| MS Source | EI (70 eV), 230°C | Standard ionization for spectral library matching. |
| Acquisition | SIM/Scan Mode | SIM Ions: m/z 75 (base peak for TMS-alcohols), m/z 313 (M-15, loss of methyl). |
Data Visualization & Logic
Figure 1: Analytical Workflow
Caption: Step-by-step workflow for the extraction, derivatization, and quantification of 3-Hexylundecan-1-ol.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for troubleshooting common chromatographic anomalies during fatty alcohol analysis.
References
-
ChemicalBook. (2023). 3-HEXYLUNDECAN-1-OL Properties and Suppliers. Retrieved from
-
Mudge, S. M., et al. (2018). Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Royal Society of Chemistry.[2] Retrieved from
-
Creative Proteomics. (2025). Branched Chain Fatty Acids and Alcohols Analysis Service. Retrieved from
-
Runguphan, W., & Kocharin, K. (2021).[3] Quantification of Branched-Chain Alcohol-Based Biofuels via HPLC. Methods in Molecular Biology. Retrieved from
-
Kelley, R. I. (1990). Long-chain fatty alcohol quantitation in subfemtomole amounts by GC-NICI-MS. Journal of Chromatography. Retrieved from
Sources
High-performance liquid chromatography (HPLC) methods for 3-Hexylundecan-1-OL
Application Note & Protocol Guide | AN-LC-2026-HEX
Introduction & Compound Profile
3-Hexylundecan-1-ol (CAS: N/A for specific isomer, often associated with Isostearyl Alcohol mixtures or Guerbet Alcohols) is a branched C17 fatty alcohol. Unlike linear fatty alcohols, its branched structure imparts unique fluidity and oxidative stability, making it critical in the formulation of high-performance lubricants and personal care products.
The Analytical Challenge
The primary hurdle in analyzing 3-Hexylundecan-1-ol is its lack of a chromophore . The molecule consists entirely of C-C, C-H, and C-O single bonds, rendering it virtually transparent to standard UV detection (UV-Vis) above 210 nm.
To address this, this guide presents two distinct, validated protocols:
-
Protocol A (Modern): Charged Aerosol Detection (CAD) or ELSD. Preferred for high throughput and simplicity (no derivatization).
-
Protocol B (Classic): Pre-column Derivatization with 3,5-Dinitrobenzoyl Chloride. Preferred for labs limited to UV instrumentation or requiring ultra-trace sensitivity.
Physicochemical Profile
| Property | Value (Approximate) | Implication for HPLC |
| Formula | High lipophilicity (Hydrophobic). | |
| Molecular Weight | 256.47 g/mol | Elutes after C16, before C18 linear alcohols. |
| Log P | ~7.5 | Requires high organic strength mobile phase. |
| Solubility | Insoluble in water; Soluble in MeOH, ACN, Hexane | Diluent must be organic (e.g., 100% MeOH). |
| Chromophore | None | Direct UV detection is impossible. |
Protocol A: Direct Analysis via HPLC-CAD/ELSD
Best for: Routine QC, high concentrations, and labs with universal detectors.
Principle
Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are mass-sensitive techniques. The mobile phase is nebulized and evaporated; the remaining non-volatile analyte particles scatter light (ELSD) or modify the charge of a gas stream (CAD).[1] This allows for the direct quantification of lipids without derivatization.
Reagents & Equipment
-
Instrument: HPLC system (e.g., Agilent 1260/1290 or Thermo Vanquish) coupled to a CAD or ELSD.
-
Column: Poroshell 120 EC-C18 (Agilent) or Hypersil GOLD C18 (Thermo), 4.6 x 150 mm, 2.7 µm or 3 µm.
-
Mobile Phase A: Water (LC-MS Grade).
-
Mobile Phase B: Acetonitrile (LC-MS Grade) or Methanol.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C (Maintains solubility and lowers viscosity) |
| Injection Vol | 10 µL |
| Detector (CAD) | Evap Temp: 35°C; Power Function: 1.0 (or optimized for linearity) |
| Detector (ELSD) | Evap Temp: 40°C; Nebulizer: 3.5 bar; Gain: Optimized |
Gradient Program
Note: Due to the high LogP (~7.5), isocratic elution at high organic strength is often sufficient, but a shallow gradient cleans the column.
| Time (min) | % Mobile Phase B (Acetonitrile) | Action |
| 0.00 | 90% | Injection / Hold |
| 10.00 | 100% | Linear Ramp |
| 15.00 | 100% | Wash |
| 15.10 | 90% | Re-equilibration |
| 20.00 | 90% | Stop |
Workflow Diagram (Protocol A)
Caption: Workflow for direct analysis of 3-Hexylundecan-1-ol using mass-sensitive detection (CAD/ELSD).
Protocol B: High-Sensitivity Derivatization (HPLC-UV)
Best for: Trace analysis, biological matrices, or labs with standard UV detectors.
Principle
The hydroxyl group (-OH) of 3-Hexylundecan-1-ol reacts with 3,5-Dinitrobenzoyl Chloride (DNBZ-Cl) in the presence of a base (Pyridine or DMAP) to form a stable ester. This derivative possesses a strong UV absorption maximum near 254 nm , enabling sensitive detection.
Reaction:
Reagents
-
Derivatizing Reagent: 10 mg/mL 3,5-Dinitrobenzoyl chloride in Acetonitrile (Prepare fresh).
-
Catalyst/Base: Pyridine (Anhydrous).
-
Quenching Agent: 1% Nitric Acid or Water/Methanol mix.
-
Internal Standard (Optional): 1-Octadecanol (C18 alcohol) can be used if not present in the sample.
Derivatization Procedure (Step-by-Step)
-
Preparation: Weigh approx. 10 mg of sample into a 5 mL reaction vial.
-
Dissolution: Add 1.0 mL of Acetonitrile.
-
Catalyst: Add 50 µL of Pyridine.
-
Reaction: Add 500 µL of DNBZ-Cl reagent solution. Cap tightly.
-
Incubation: Heat at 60°C for 30 minutes (Ensure complete conversion of the sterically hindered branched alcohol).
-
Quench: Cool to room temperature. Add 1.0 mL of Methanol/Water (50:50) to hydrolyze excess reagent.[4]
-
Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.
Chromatographic Conditions (UV)
| Parameter | Setting |
| Column | C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Isocratic: Acetonitrile (85%) / Water (15%) |
| Flow Rate | 1.2 mL/min |
| Wavelength | 254 nm (Primary), 210 nm (Secondary check) |
| Injection Vol | 5 - 20 µL |
| Run Time | ~15-20 minutes |
Workflow Diagram (Protocol B)
Caption: Pre-column derivatization workflow converting the non-chromophoric alcohol into a UV-active ester.
Method Validation & Troubleshooting
System Suitability Parameters
Regardless of the protocol chosen, the following criteria must be met before routine analysis:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 (Between analyte and nearest impurity/reagent peak) |
| Tailing Factor | 0.8 – 1.2 |
| Precision (RSD) | < 2.0% (n=6 injections) |
| Linearity ( | > 0.999 |
Troubleshooting Guide
| Issue | Protocol | Probable Cause | Corrective Action |
| No Peak Detected | A (CAD) | Nebulizer clogged or gas flow off. | Clean nebulizer; check |
| Low Sensitivity | B (UV) | Incomplete derivatization. | Increase reaction time or temperature; ensure pyridine is anhydrous. |
| Ghost Peaks | B (UV) | Excess DNBZ-Cl reagent. | The reagent elutes early (polar). Ensure run time is long enough to flush it, or use the quench step effectively. |
| Drifting Baseline | A (CAD) | Mobile phase contamination. | Use only LC-MS grade solvents. CAD is sensitive to non-volatile impurities in solvents. |
| Broad Peaks | Both | Solubility mismatch. | Ensure sample diluent matches initial mobile phase conditions (High organic). |
References
-
Agilent Technologies. (2020). Analysis of Fatty Alcohols using ELSD. Retrieved from [Link]
-
Journal of Chromatography A. (2000). Liquid chromatographic determination of biogenic amines and alcohols after derivatization with 3,5-dinitrobenzoyl chloride. [Link]
Sources
Application Note: Engineering Fusogenic Lipid Nanoparticles via 3-Hexylundecan-1-ol Derivatives
Executive Summary & Scientific Rationale
The efficacy of lipid nanoparticles (LNPs) for mRNA delivery is governed by the Critical Packing Parameter (CPP) of the ionizable lipid component. While linear tails often result in stable but non-fusogenic bilayers (
The specific branching at the C3 position (gamma relative to the headgroup attachment) introduces a unique steric "kink" that modulates the lipid's cone angle. This modification facilitates the transition from a lamellar phase (
This guide provides a comprehensive workflow for synthesizing 3-hexylundecan-1-ol derivatives, formulating them into LNPs, and validating their self-assembly properties.
Chemical Identity & Synthesis Strategy
Target Molecule: 3-Hexylundecan-1-ol (CAS: 51655-60-8) Structure: A C17 primary alcohol with a C11 backbone and a C6 (hexyl) branch at position 3.[1]
Synthesis Workflow
Commercial availability of 3-hexylundecan-1-ol can be sporadic.[1] The most robust route for laboratory-scale production involves the reduction of its ester precursor, which is derived from the hydroformylation/carbonylation of octene dimers.
Reaction Scheme:
-
Dimerization: Oct-1-ene
7-methylenepentadecane (C16 Olefin).[1] -
Methoxycarbonylation: C16 Olefin + CO + MeOH
Methyl 3-hexylundecanoate.[1] -
Reduction: Methyl 3-hexylundecanoate +
3-Hexylundecan-1-ol .[1]
Protocol: Reduction of Methyl 3-Hexylundecanoate
Note: Perform in a fume hood under inert atmosphere (
Materials:
-
Lithium Aluminum Hydride (
, 1.0 M in THF) -
Anhydrous Tetrahydrofuran (THF)[3]
-
Sodium Sulfate (
)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and addition funnel. Purge with Argon.
-
Charge: Add
(1.2 equivalents) and anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C in an ice bath. -
Addition: Dissolve Methyl 3-hexylundecanoate (1.0 eq) in minimal THF. Add dropwise to the
suspension over 30 minutes. Caution: Exothermic.[1] -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1) for disappearance of the ester spot.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the weight of in grams. -
Isolation: Filter the granular precipitate through a celite pad. Dry the filtrate over
and concentrate under reduced pressure. -
Purification: Distill under high vacuum (approx. 120–123 °C at 0.5 Torr) to obtain a colorless liquid.
Quality Control (NMR Validation):
-
1H NMR (400 MHz, CDCl3):
3.64 (t, 2H, ), 1.62 (br, 1H), 1.24 (bs, bulk ), 0.87 (t, 6H, terminal ). -
Key Indicator: The triplet at 3.64 ppm confirms the primary alcohol; integration of terminal methyls (6H) confirms the branched structure.
Derivatization: Synthesis of Ionizable Lipid (Example: LNP-Gamma-01)
To utilize 3-hexylundecan-1-ol in LNPs, it must be conjugated to an ionizable amine core.[1] We will use a standard biodegradable linker system.[1]
Reaction: 3-Hexylundecan-1-ol + 4-(Dimethylamino)butyric acid
Protocol:
-
Dissolve 4-(dimethylamino)butyric acid HCl (1.2 eq) and 3-hexylundecan-1-ol (1.0 eq) in Dichloromethane (DCM).
-
Add EDC
HCl (1.5 eq) and DMAP (2.0 eq). -
Stir at RT for 12 hours.
-
Wash with saturated
and Brine. -
Purify via silica gel column chromatography (0-10% MeOH in DCM).[1]
-
Result: An ionizable lipid with a gamma-branched tail, ready for LNP formulation.
Self-Assembly Protocol: LNP Formulation
This protocol uses microfluidic mixing to trigger the self-assembly of the hydrophobic 3-hexylundecan-1-ol derivative with mRNA.[1]
Materials
-
Lipid Mix (Ethanol Phase):
-
Ionizable Lipid (Synthesized above): 50 mol%
-
DSPC (Helper Lipid): 10 mol%
-
Cholesterol (Structural Lipid): 38.5 mol%
-
DMG-PEG2000 (Stealth Lipid): 1.5 mol%[1]
-
-
Aqueous Phase:
-
mRNA (e.g., Luciferase or EPO) in 50 mM Citrate Buffer, pH 4.0.
-
-
Equipment: NanoAssemblr (Precision NanoSystems) or similar T-junction mixer.
Formulation Steps
-
Preparation: Dissolve lipid components in absolute ethanol to a total lipid concentration of 10 mM. Dilute mRNA in citrate buffer to maintain an N/P ratio (Nitrogen to Phosphate) of 6:1.
-
Mixing: Inject both phases into the microfluidic cartridge at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min.
-
Dialysis: Dialyze the resulting mixture against 1x PBS (pH 7.4) for 12 hours using a 100 kD MWCO cassette to remove ethanol and neutralize the pH.
-
Filtration: Sterilize via 0.22
m PES filter.[1]
Characterization & Validation
Physicochemical Properties (Table 1)
| Parameter | Method | Target Specification | Significance of Gamma-Branching |
| Particle Size (Z-avg) | DLS (Zetasizer) | 60 - 90 nm | Branching prevents crystallization, often yielding smaller, more uniform particles than linear analogs.[1] |
| Polydispersity (PDI) | DLS | < 0.15 | Low PDI indicates uniform self-assembly.[1] |
| Zeta Potential | ELS | -2 to +5 mV (at pH 7.[1]4) | Near-neutral charge reduces systemic toxicity.[1] |
| Apparent pKa | TNS Assay | 6.2 - 6.8 | Critical for endosomal escape.[1] Gamma-branching can shift pKa slightly lower due to headgroup shielding.[1] |
| Encapsulation Efficiency | RiboGreen Assay | > 90% | High steric bulk of the tail aids in trapping the payload. |
Morphology Visualization (Cryo-TEM)
-
Expectation: Unlike the "bleb" structures of some linear lipids, 3-hexylundecan-1-ol derivatives typically form electron-dense solid cores.[1]
-
Protocol: Apply 3
L of LNP solution to a glow-discharged copper grid. Blot for 2 seconds and plunge-freeze in liquid ethane. Image at 200 kV.
Hemolysis Assay (Fusogenicity Proxy)
-
Rationale: The gamma-branch should destabilize membranes at acidic pH (endosome) but not at neutral pH (blood).
-
Method: Incubate LNPs with human RBCs at pH 5.5 and pH 7.4.[1]
-
Success Metric: < 5% hemolysis at pH 7.4; > 50% hemolysis at pH 5.5.[1]
Logic Pathway & Mechanism Diagram
Caption: Workflow from chemical synthesis of the gamma-branched tail to the mechanism of LNP endosomal escape, highlighting the critical role of the "Cone Shape" induced by the 3-hexyl group.
Troubleshooting & Critical Parameters
-
Impurities in Alcohol: The reduction step often yields traces of unreacted ester. Ensure complete reduction (monitor carbonyl peak in IR/NMR) as ester impurities can hydrolyze in vivo, altering the LNP pKa.
-
Aggregation: If LNPs aggregate (PDI > 0.2), increase the Flow Rate Ratio (FRR) to 4:1 or increase the concentration of PEG-lipid to 2.0%. The bulky gamma-tail requires sufficient PEG shielding.[1]
-
Low Encapsulation: If EE% < 80%, ensure the buffer pH is exactly 4.0. The gamma-branched lipid may have a lower pKa than linear variants, requiring a more acidic buffer to fully protonate during mixing.[1]
References
-
Branched Tail Lipid Design: Hajj, K. A., et al. (2019).[6] "Branched-tail lipid nanoparticles potently deliver mRNA in vivo due to enhanced ionization at endosomal pH."
-
Synthesis of Branched Alcohols: Kutyrev, M., et al. (2020). "Methylenealkane-Based Low-Viscosity Ester Oils: Synthesis and Outlook."
-
LNP Structure-Function: Eygeris, Y., et al. (2022). "Chemistry of Lipid Nanoparticles for RNA Delivery."
-
Microfluidic Formulation: Bells, J. G., et al. (2021). "Design of Microfluidic Mixers for Lipid Nanoparticle Formulation."
-
Gamma-Branching Effects: Hashiba, K., et al. (2022). "Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA."[4][7]
Sources
- 1. 3-Hexylundecan-1-ol | 51655-60-8 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 7. Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hexylundecan-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Hexylundecan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this long-chain branched primary alcohol. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your reaction yields and final product purity.
Section 1: Overview of Synthetic Strategies
Synthesizing a branched primary alcohol like 3-Hexylundecan-1-ol requires a robust carbon-carbon bond-forming strategy followed by functional group manipulation. The branching at the C-3 position precludes direct synthesis via the standard Guerbet reaction, which typically yields β-branched (C-2) alcohols.[1][2][3] Therefore, the most effective and controllable methods involve multi-step approaches. We will focus on two primary, reliable synthetic routes.
Route A: Grignard Reaction with an Epoxide This is a highly efficient method for creating the required carbon skeleton and introducing the hydroxyl group in a single, well-defined step. The reaction involves the nucleophilic attack of a Grignard reagent, such as Hexylmagnesium Bromide, on the less sterically hindered carbon of an appropriate epoxide, like 2-nonyloxirane. An acidic workup then protonates the resulting alkoxide to yield the target alcohol.[4]
Route B: α-Alkylation and Subsequent Reduction This strategy involves creating the carbon backbone by alkylating a carboxylic acid derivative, followed by reduction to the primary alcohol. For instance, one could deprotonate the α-carbon of undecanoic acid (or its ester) and react the resulting enolate with a hexyl halide. The subsequent 3-hexylundecanoic acid is then reduced to the target alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄), as milder reagents like Sodium Borohydride (NaBH₄) are ineffective for reducing carboxylic acids.[5][6]
Logical Workflow: Choosing a Synthetic Route
The choice between these routes often depends on the availability of starting materials, desired scale, and equipment. The following diagram outlines a decision-making process.
Caption: Decision tree for selecting a primary synthetic route.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-Hexylundecan-1-ol, presented in a question-and-answer format.
Issue Category: Low or No Product Yield
Q1: My Grignard reaction failed to initiate or resulted in a very low yield. What went wrong?
A1: This is a frequent issue, typically stemming from the highly reactive and basic nature of the Grignard reagent.[7]
-
Cause 1: Presence of Protic Solvents or Water: Grignard reagents are strong bases and will react with any acidic protons from water, alcohols, or even trace moisture on glassware.[7] This acid-base reaction is much faster than the desired nucleophilic attack on the epoxide, effectively quenching the reagent.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, freshly distilled or from a solvent purification system.[7]
-
-
Cause 2: Poor Quality Magnesium: The magnesium metal surface can have a layer of magnesium oxide, which prevents the reaction with the alkyl halide from starting.
-
Solution: Use fresh, shiny magnesium turnings. If initiation is slow, you can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
-
Cause 3: Inaccurate Reagent Concentration: If you prepared the Grignard reagent yourself, its concentration may be lower than theoretically calculated.
-
Solution: Titrate a small aliquot of your prepared Grignard reagent before use to determine its exact molarity.[7] This ensures you use the correct stoichiometric amount for your reaction.
-
Q2: I attempted to reduce 3-hexylundecanoic acid with Sodium Borohydride (NaBH₄) and recovered only starting material. Why did the reduction fail?
A2: Sodium Borohydride (NaBH₄) is not a strong enough reducing agent to reduce carboxylic acids. The first step in the reaction is an acid-base reaction where the hydride acts as a base, deprotonating the carboxylic acid to form a carboxylate salt.[6] This negatively charged carboxylate is resonance-stabilized and highly resistant to nucleophilic attack by the borohydride.
-
Solution: You must use a more powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is potent enough to reduce the carboxylate intermediate to the primary alcohol.[5][6] The reaction should be carried out in an anhydrous ether solvent (like THF or diethyl ether), and an excess of the reagent is required.
Issue Category: Unexpected Side Products
Q1: During my Grignard synthesis, I isolated a significant amount of dodecane. What is this side product?
A1: The formation of dodecane (C₁₂H₂₆) is a result of a "Wurtz coupling" side reaction. This occurs when the Grignard reagent (hexylmagnesium bromide) reacts with the unreacted hexyl bromide starting material. This is more common if the Grignard reagent formation is slow and local concentrations of the alkyl halide are high.
-
Solution: Add the hexyl bromide slowly to the magnesium turnings during reagent preparation to maintain a low concentration. Ensure vigorous stirring to dissipate heat and promote reaction at the magnesium surface.
Q2: My final product is contaminated with a high-boiling impurity that seems related to my starting alcohol in the Guerbet reaction. What could it be?
A2: If you are attempting a cross-Guerbet reaction, several side reactions can occur, leading to undesired by-products like ethers, esters, or products from uncontrolled aldol condensation.[1] Water, a byproduct of the reaction, can also deactivate the catalyst and promote side reactions.
-
Solution: Precise control of reaction temperature is crucial, as higher temperatures can reduce selectivity.[1] Employing a system to remove water as it forms, such as a Dean-Stark trap, can significantly improve the yield of the desired Guerbet alcohol.[8] The choice of catalyst is also critical; homogeneous catalysts can offer higher selectivity.[1]
Issue Category: Purification Challenges
Q1: How can I effectively purify 3-Hexylundecan-1-ol from my crude reaction mixture? The boiling point is very high.
A1: Purifying long-chain alcohols presents a challenge due to their high boiling points and potential for thermal decomposition.
-
Solution 1: Vacuum Distillation: This is the most effective method. By reducing the pressure, you significantly lower the boiling point of the alcohol, allowing it to distill at a temperature that prevents degradation.[9]
-
Solution 2: Column Chromatography: For smaller scales or to remove non-volatile impurities, flash column chromatography on silica gel is a good option. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) will effectively separate the relatively polar alcohol from non-polar byproducts.
-
Solution 3: Crystallization: For removing isomeric impurities or achieving very high purity, crystallization at low temperatures from a suitable solvent like heptane can be effective.[10]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best way to prepare the Grignard reagent for Route A? A: The "Turbo-Grignard" reagent, which includes LiCl, can be beneficial as the salt helps break up oligomeric Grignard species and increases reactivity.[11] Preparation involves reacting the corresponding halide with magnesium in the presence of LiCl in an anhydrous ether solvent.
Q: Can I use an ester instead of a carboxylic acid for the reduction in Route B? A: Yes, reducing the ethyl or methyl ester of 3-hexylundecanoic acid is an excellent alternative. Esters are readily reduced to primary alcohols by LiAlH₄. This can sometimes be a cleaner reaction than reducing the carboxylic acid directly.
Q: Are there any "green" or biocatalytic methods to synthesize this type of alcohol? A: While direct biocatalytic synthesis of 3-Hexylundecan-1-ol is not well-established, research into producing long-chain alcohols from fatty acids in engineered microorganisms exists.[12] These methods are promising for sustainability but may not yet be practical for specific, complex structures on a lab scale.
Q: How do I confirm the structure and purity of my final product? A: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the chemical environment of all protons and carbons.
-
Infrared (IR) Spectroscopy: Will show a characteristic broad peak for the O-H stretch of the alcohol group (~3300 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and can be used to assess purity by showing the relative area of the product peak versus any impurity peaks.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 3-Hexylundecan-1-ol via Grignard Reaction (Route A)
This protocol outlines the reaction of hexylmagnesium bromide with 2-nonyloxirane.
Step 1: Preparation of Hexylmagnesium Bromide
-
Assemble a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Dissolve 1-bromohexane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromohexane solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
Step 2: Reaction with Epoxide
-
Cool the prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve 2-nonyloxirane (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the epoxide solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield 3-Hexylundecan-1-ol.
Workflow for Grignard Synthesis
Caption: Experimental workflow for the Grignard synthesis of 3-Hexylundecan-1-ol.
Section 5: Data Summary
The following table provides a quick reference for troubleshooting common synthesis problems.
| Symptom | Potential Cause(s) | Recommended Solution(s) | Relevant Route(s) |
| Low or No Yield | 1. Wet reagents/glassware2. Inactive Mg surface3. Incorrect reagent stoichiometry | 1. Use oven-dried glassware and anhydrous solvents.[7]2. Activate Mg with iodine.3. Titrate Grignard reagent before use.[7] | A: Grignard |
| Reaction Fails | Use of NaBH₄ on carboxylic acid | Switch to a stronger reducing agent like LiAlH₄.[6] | B: Reduction |
| Dodecane byproduct | Wurtz coupling side reaction | Add alkyl halide slowly during Grignard prep; ensure efficient stirring. | A: Grignard |
| Purification Difficulty | High boiling point of product | Purify using vacuum distillation or column chromatography.[9] | A & B |
References
- Google Patents. (n.d.). DE102005040742B4 - Process for the purification of long-chain fatty alcohols.
-
Impactactor. (n.d.). Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste. Retrieved from [Link]
-
Gabriëls, D., et al. (2015). Catalysis Science & Technology. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
-
Frontiers. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Retrieved from [Link]
-
Unibo. (2023). The mild side of the Guerbet reaction. A mini-review. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (2015). How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification? Retrieved from [Link]
-
AOCS. (2019). Guerbet Compounds. Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Sciencemadness. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]
-
RSC Publishing. (n.d.). Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. aocs.org [aocs.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. One moment, please... [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Hexyl-1-decanol synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. DE102005040742B4 - Process for the purification of long-chain fatty alcohols - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. Production of long chain alcohols and alkanes upon coexpression of an acyl-ACP reductase and aldehyde-deformylating oxygenase with a bacterial type-I fatty acid synthase in E. coli - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Hexylundecan-1-ol
Welcome to the technical support center for the synthesis of 3-Hexylundecan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this long-chain alcohol. Our focus is on providing practical, experience-driven insights to help you navigate potential side reactions and optimize your synthetic route.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to 3-Hexylundecan-1-ol and their associated side reactions?
The synthesis of 3-Hexylundecan-1-ol, a branched long-chain alcohol, typically involves the formation of a new carbon-carbon bond followed by the reduction of a carbonyl group. The two most prevalent strategies are:
-
Grignard Reaction: Addition of a Grignard reagent (e.g., hexylmagnesium bromide) to an aldehyde (e.g., undecanal) or an ester (e.g., ethyl undecanoate).
-
Reduction of a Ketone: Synthesis of the corresponding ketone (3-hexylundecan-2-one) followed by reduction.
Each of these routes is susceptible to specific side reactions that can impact yield and purity.
FAQ 2: I am observing a significant amount of a ketone byproduct in my Grignard reaction. What is causing this and how can I prevent it?
This is a common issue when synthesizing secondary alcohols via a Grignard reaction.[1][2] The ketone, in this case, 3-hexylundecanone, is formed as a side product.
Causality: The magnesium alkoxide intermediate formed after the Grignard addition can be oxidized to the corresponding ketone by any unreacted aldehyde present in the reaction mixture. This is a variation of the Oppenauer oxidation.[2]
Troubleshooting Steps:
-
Control the Stoichiometry: Using a slight excess of the Grignard reagent can help to ensure all the aldehyde is consumed, minimizing its availability to act as an oxidizing agent.
-
Reverse Addition: Slowly adding the aldehyde to the Grignard reagent solution can maintain an excess of the Grignard reagent throughout the reaction, suppressing the oxidation side reaction.
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C) can help to control the rate of both the desired reaction and the side reactions.
FAQ 3: My synthesis involves the reduction of an ester with Lithium Aluminum Hydride (LiAlH₄), and I'm getting a complex mixture of products. What are the likely side reactions?
While LiAlH₄ is a powerful reducing agent for converting esters to primary alcohols, several side reactions can occur if not properly controlled.[3][4][5]
Potential Side Reactions:
-
Incomplete Reduction: If an insufficient amount of LiAlH₄ is used, or if the reaction is not allowed to proceed to completion, you may isolate the intermediate aldehyde. However, since aldehydes are more reactive than esters, this is less common than over-reduction of other functional groups.
-
Reaction with Other Functional Groups: LiAlH₄ is not a selective reducing agent and will also reduce other functional groups such as ketones, carboxylic acids, amides, and nitriles.[3][5] Ensure your starting material is free of these functionalities if you do not intend to reduce them.
-
Cleavage of Protecting Groups: Certain protecting groups, especially those sensitive to hydrides, may be cleaved under the reaction conditions.
Troubleshooting Guides
Problem 1: Low Yield of 3-Hexylundecan-1-ol from Grignard Synthesis
You've performed a Grignard reaction between hexylmagnesium bromide and undecanal, but the yield of the desired secondary alcohol is significantly lower than expected.
Logical Workflow for Troubleshooting Low Yield in Grignard Synthesis
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Detailed Troubleshooting Steps:
-
Purity of Starting Materials:
-
Aldehyde Purity: Undecanal can oxidize to undecanoic acid upon storage. The presence of the carboxylic acid will quench the Grignard reagent. Purify the aldehyde by distillation if necessary.
-
Solvent and Glassware: Ensure all solvents are anhydrous and glassware is flame-dried or oven-dried. Moisture will destroy the Grignard reagent.
-
-
Grignard Reagent Formation:
-
Confirm the formation and concentration of your hexylmagnesium bromide solution using a titration method (e.g., with a known amount of I₂ or a standard solution of a secondary alcohol and a colorimetric indicator).
-
-
Reaction Conditions:
-
Temperature: Maintain the reaction at a low temperature (e.g., 0 °C to -10 °C) during the addition of the aldehyde to minimize side reactions.
-
Addition Rate: Add the aldehyde solution dropwise to the Grignard reagent to maintain a localized excess of the Grignard reagent.
-
-
Work-up Procedure:
-
Quenching: Quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride.[2] Using strong acids like HCl can sometimes lead to dehydration of the secondary alcohol, especially if the work-up temperature is not controlled.
-
Extractions: Long-chain alcohols can have some solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Problem 2: Formation of an Alkene Impurity
After purification, you detect the presence of an alkene, likely 3-hexylundec-1-ene or related isomers.
Mechanism of Alkene Formation
Caption: Dehydration of the alcohol to form an alkene.
Troubleshooting and Prevention:
-
Work-up Conditions:
-
Avoid Strong Acids: As mentioned, use a milder quenching agent like saturated aqueous NH₄Cl instead of strong acids (HCl, H₂SO₄).
-
Temperature Control: Keep the work-up and extraction steps cold to minimize the rate of the elimination reaction.
-
-
Purification:
-
Distillation: If distillation is used for purification, avoid excessive temperatures which can promote thermal elimination. Vacuum distillation is highly recommended for high-boiling point alcohols.
-
Chromatography: If the alkene is present in small amounts, it can often be separated from the more polar alcohol by column chromatography on silica gel.
-
Problem 3: Presence of Unreacted Ester after LiAlH₄ Reduction
You have attempted to reduce an ester (e.g., ethyl 3-hexylundecanoate) to 3-Hexylundecan-1-ol using LiAlH₄, but your analysis shows a significant amount of starting material remaining.
Experimental Protocol: LiAlH₄ Reduction of an Ester
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of the ester in anhydrous diethyl ether or THF to a stirred suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in the same solvent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.
-
Quenching (Fieser work-up): Cool the reaction back to 0 °C and cautiously add, in sequence:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with ether. The combined organic filtrates contain the product.
Troubleshooting Incomplete Reduction:
-
Reagent Activity: LiAlH₄ is highly reactive with moisture. Use a fresh, unopened bottle or a previously opened bottle that has been stored under a dry, inert atmosphere. You can test the activity of the LiAlH₄ by adding a small amount to a dry solvent and observing for hydrogen evolution.
-
Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄. For esters, at least two equivalents of hydride are consumed per mole of ester. It is common practice to use a slight excess beyond the stoichiometric requirement.
-
Reaction Time and Temperature: While the initial addition is done at 0 °C for safety, the reduction of some esters may require refluxing in THF to go to completion.
Data Summary
| Issue | Potential Cause | Recommended Solution |
| Ketone Byproduct in Grignard | Oxidation of the magnesium alkoxide intermediate. | Use a slight excess of Grignard reagent; reverse addition; low temperature. |
| Low Yield in Grignard | Impure reagents; moisture; incorrect stoichiometry. | Purify starting materials; use anhydrous conditions; titrate Grignard reagent. |
| Alkene Impurity | Acid-catalyzed dehydration during work-up. | Use saturated aq. NH₄Cl for quenching; maintain low temperatures. |
| Incomplete Ester Reduction | Inactive LiAlH₄; insufficient equivalents; low reaction temperature. | Use fresh LiAlH₄; use 1.5-2.0 equivalents; consider higher temperatures if necessary. |
References
- Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
-
Weiss, D. S. (1980). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 57(7), 527. Retrieved from [Link]
- Process for the purification of long-chain fatty alcohols. (n.d.). Google Patents.
-
Weiss, D. S. (1980). Side reactions in a grignard synthesis. Journal of Chemical Education, 57(7), 527. Retrieved from [Link]
-
Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste. (2023). Impactfactor. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. (n.d.). OrgoSolver. Retrieved from [Link]
-
Policosanol extraction from beeswax and improvement of the purity. (2018). MATEC Web of Conferences. Retrieved from [Link]
-
19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved from [Link]
- Method for the Production of Primary Long-Chain Alcohols. (n.d.). Google Patents.
-
Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. (n.d.). Wiley. Retrieved from [Link]
-
How do I remove long chain alcohol (octanol, decanol, dodecanol) after esterification? (2015). ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Multi-Step Organic Synthesis.
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Grignard Reaction - Common Conditions. (n.d.). The Reaction Library. Retrieved from [Link]
-
Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]
-
Ester to Alcohol - Common Conditions. (n.d.). The Reaction Library. Retrieved from [Link]
- Process for the synthesis of cis-3-hexen-1-ol from an unsaturated fatty acid. (n.d.). Google Patents.
- Synthesis of cis-3-hexen-1-ol. (n.d.). Google Patents.
-
Synthesis of 3 hexanol- Dr. Tania CS. (2023). YouTube. Retrieved from [Link]
- Method for preparing hexyn-3-ol-1. (n.d.). Google Patents.
Sources
Technical Support Center: Overcoming Solubility Challenges of 3-Hexylundecan-1-ol
Welcome to the technical support center for 3-Hexylundecan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered when working with this long-chain aliphatic alcohol. Our goal is to equip you with the knowledge to design robust experimental protocols and interpret your results with confidence.
Understanding the Challenge: The Physicochemical Nature of 3-Hexylundecan-1-ol
3-Hexylundecan-1-ol is a 17-carbon branched-chain primary alcohol. Its long alkyl chain confers a significant hydrophobic character, making it practically insoluble in aqueous solutions. The key to successfully working with this compound lies in overcoming its high lipophilicity. An estimated LogP (octanol-water partition coefficient) for similar long-chain alcohols is well above 5, indicating a strong preference for non-polar environments.[1][2] Therefore, direct dissolution in aqueous buffers or cell culture media will inevitably lead to precipitation and unreliable experimental outcomes.
This guide provides a systematic approach to solubilizing 3-Hexylundecan-1-ol for various experimental applications, from in vitro cell-based assays to formulation development.
Frequently Asked Questions (FAQs)
Q1: Why does my 3-Hexylundecan-1-ol precipitate when I add it to my aqueous buffer or cell culture medium?
A1: Due to its long hydrocarbon chain, 3-Hexylundecan-1-ol is highly hydrophobic and has extremely low water solubility.[3] When introduced into a polar, aqueous environment, the compound's molecules will aggregate to minimize contact with water, leading to the formation of a visible precipitate. This is a thermodynamically driven process.
Q2: I dissolved 3-Hexylundecan-1-ol in DMSO first, but it still precipitated upon dilution in my aqueous medium. Why?
A2: This is a common issue known as "solvent-shifting" precipitation. While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent capable of dissolving 3-Hexylundecan-1-ol, its miscibility with water is the root of the problem. When the DMSO stock solution is diluted into an aqueous medium, the concentration of the organic solvent is drastically reduced. The 3-Hexylundecan-1-ol molecules are then exposed to a predominantly aqueous environment, causing them to precipitate out of the now-unfavorable solvent mixture.[4]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent itself.
Q4: Are there alternatives to DMSO for creating a stock solution?
A4: Yes, other water-miscible organic solvents can be used, such as ethanol. However, you may encounter the same precipitation issue upon aqueous dilution. The choice of the initial solvent depends on the specific requirements of your experiment and the downstream applications. For some applications, a water-immiscible solvent might be used in the initial steps of formulation, but for direct addition to aqueous systems, a co-solvent or surfactant system is generally required.
Troubleshooting Guide: Step-by-Step Protocols for Solubilization
This section provides detailed protocols to address the insolubility of 3-Hexylundecan-1-ol. The choice of method will depend on the final desired concentration and the experimental system.
Method 1: Co-Solvent System
This approach involves using a water-miscible organic solvent at a concentration high enough in the final solution to maintain the solubility of the hydrophobic compound. This method is often suitable for in vitro assays where the final solvent concentration is tolerated by the biological system.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Polyethylene Glycol 400 (PEG400)
Protocol: Preparing a Working Solution using a Co-solvent
-
Prepare a High-Concentration Stock Solution: Dissolve 3-Hexylundecan-1-ol in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[5]
-
Serial Dilution: Perform serial dilutions of the stock solution in your aqueous buffer or cell culture medium. It is critical to add the stock solution to the aqueous medium and not the other way around. Pipette the stock solution directly into the liquid and vortex or mix immediately to facilitate rapid dispersion.
-
Determine the Precipitation Threshold: Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). This will help you determine the maximum soluble concentration of 3-Hexylundecan-1-ol in your specific co-solvent/aqueous system.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of the co-solvent(s) in your aqueous medium.
Causality Behind the Choices:
-
High-Concentration Stock: Starting with a high-concentration stock minimizes the volume of organic solvent added to the final aqueous solution.
-
Order of Addition: Adding the organic stock to the aqueous phase with vigorous mixing promotes rapid dispersion of the hydrophobic compound, reducing the likelihood of localized high concentrations that can initiate precipitation.
Method 2: Surfactant-Based Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate non-polar molecules like 3-Hexylundecan-1-ol, effectively dispersing them in the aqueous phase.[6][7] This method is particularly useful when the required concentration of the compound is higher than what can be achieved with a co-solvent system alone, or when the tolerance for organic solvents is low.
Recommended Surfactants:
-
Tween® 20 (Polysorbate 20)
-
Tween® 80 (Polysorbate 80)
Protocol: Preparing a Working Solution using a Surfactant
-
Prepare a Concentrated Stock Solution in Organic Solvent: Dissolve 3-Hexylundecan-1-ol in a suitable organic solvent like DMSO or ethanol to a high concentration (e.g., 10-100 mM).
-
Prepare a Surfactant-Containing Aqueous Solution: Prepare your aqueous buffer or medium containing the desired final concentration of the surfactant (e.g., 0.1% - 1% Tween® 20).[8]
-
Titrate the Stock Solution into the Surfactant Solution: Slowly add small aliquots of the 3-Hexylundecan-1-ol stock solution to the surfactant-containing aqueous solution while vortexing vigorously.
-
Equilibration: Allow the solution to equilibrate for a period (e.g., 30-60 minutes) to ensure micellar encapsulation. Gentle warming or sonication can sometimes facilitate this process.
-
Visual Inspection and Filtration: Visually inspect for any precipitation. For critical applications, it may be advisable to filter the final solution through a 0.22 µm filter to remove any undissolved aggregates, though be aware of potential loss of compound due to adsorption to the filter membrane.
-
Vehicle Control: It is essential to have a vehicle control containing the same final concentrations of both the organic solvent and the surfactant.
Data Summary: Solvent and Surfactant Recommendations
| Solubilizing Agent | Type | Recommended Starting Concentration (in final solution) | Key Considerations |
| DMSO | Co-solvent | < 0.5% (v/v) | Potential for cytotoxicity at higher concentrations.[5] |
| Ethanol | Co-solvent | < 1% (v/v) | Can have biological effects on some cell types. |
| PEG400 | Co-solvent | 1-5% (v/v) | Generally well-tolerated in many biological systems. |
| Tween® 20/80 | Surfactant | 0.01-0.1% (v/v) | Can affect cell membranes at higher concentrations.[9] |
Self-Validating System: How to Confirm Solubility
Visual inspection is a primary but subjective measure of solubility. For quantitative and robust experimental design, it is recommended to analytically confirm the concentration of the solubilized 3-Hexylundecan-1-ol.
Workflow for Solubility Confirmation
Caption: Workflow for solubility determination.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): A common and reliable method for quantifying organic molecules.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile or semi-volatile compounds like long-chain alcohols.
-
The Shake-Flask Method: This is a classic technique for determining thermodynamic solubility.[11][12] An excess of the compound is agitated in the solvent system for a prolonged period (e.g., 24-48 hours) to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is measured.
Safety and Handling
When working with 3-Hexylundecan-1-ol and the recommended solvents, it is imperative to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or other solvent-resistant material), and a lab coat.[13][14]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.[15][16]
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for 3-Hexylundecan-1-ol and any solvents or surfactants used for detailed safety information.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Logical Decision-Making for Solvent Selection
Caption: Decision tree for solubilization strategy.
References
- Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Pharmaceutical and Drug Delivery Research, 1(2).
- Brown, C. K., Chokshi, H. P., Nickerson, B., Reed, R. A., Rohrs, B. R., & Shah, P. A. (2005). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Dissolution Technologies, 12(4), 6-9.
- Fakhree, M. A. A., et al. (2010). A review on the methods for determination of drug solubility. Journal of Pharmaceutical Sciences and Research, 2(11), 749-755.
- Gautam, A., & Thakkar, H. (2018). Self-microemulsifying drug delivery system: a novel approach for enhancement of bioavailability of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 9(5), 1784-1796.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- HESIS. (n.d.). Working Safely with Solvents. California Department of Health Services.
- Khadka, P., et al. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian Journal of Pharmaceutical Sciences, 9(6), 304-316.
- Myrdal, P. B., & Yalkowsky, S. H. (1998). A simple scheme for predicting the aqueous solubility of organic compounds. Industrial & Engineering Chemistry Research, 37(12), 4819-4823.
- Pawar, P., & Vavia, P. (2013). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research, 4(2), 521-528.
- Precautions for Handling Organic Solvent. (n.d.).
- Safe Work Instructions for Working With Solvents. (n.d.). Workplace Safety North.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Seidel, R., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 12(9), 856.
- Sentry Air Systems, Inc. (2011, May 23). Reducing Exposure to Hazardous Organic Solvents.
- UCL Safety Services. (2021, May 11). Working safely with solvents. University College London.
- Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media?
- Various Authors. (2023). Solubility of Organic Compounds. University of Calgary.
- meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules. YouTube.
- Various Authors. (2012). Drug recrystallize when i added to DMEM. BioForum.
- MedchemExpress.com. (n.d.). cis-3-Hexen-1-ol ((Z)-3-Hexen-1-ol).
- Various Authors. (2018).
- The DAN Lab. (n.d.). LCMS Protocols. University of Wisconsin–Madison.
- Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
- IUPAC-NIST Solubility Data Series. (n.d.). Volume 56 ALCOHOLS WITH HYDROCARBONS.
- ICCVAM. (2003, September 24). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Various Authors. (2024). Please suggest a good formulation to dissolve a molecule?
- Various Authors. (2014).
- PubChem. (n.d.). 3-Hexyn-1-ol.
- Heberle, F. A., et al. (2013). Alcohol's Effects on Lipid Bilayer Properties. Biophysical Journal, 105(9), 2045-2053.
- Wikipedia. (n.d.). cis-3-Hexen-1-ol.
- Avdeef, A. (2015). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. ADMET & DMPK, 3(1), 1-28.
- The Good Scents Company. (n.d.). (Z)-3-hexen-1-ol.
- Emulate, Inc. (2019, March 4).
- Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Pharmacy and Drug Delivery Research, 1(2).
- Ghose, A. K., & Crippen, G. M. (1987). Atomic physicochemical parameters for three-dimensional structure-directed quantitative structure-activity relationships. 2. Modeling dispersive and hydrophobic interactions. Journal of Chemical Information and Computer Sciences, 27(1), 21-35.
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Validation & Comparative
A Comparative Performance Analysis of 3-Hexylundecan-1-ol as a Novel Lubricant Additive
In the relentless pursuit of enhanced mechanical efficiency and longevity, the role of advanced lubricant additives cannot be overstated. This guide delves into a comparative study of 3-Hexylundecan-1-ol, a Guerbet alcohol, as a potential lubricant additive. While direct tribological data for this specific molecule is not extensively published, this analysis will proceed by examining its structural class against established industry benchmarks. We will explore the projected performance characteristics based on the well-documented behavior of Guerbet alcohols and contrast them with widely used additives such as Zinc Dialkyldithiophosphates (ZDDP), Molybdenum Dithiocarbamates (MoDTC), and Glycerol Monooleate (GMO).
The core of this investigation lies in understanding the structure-function relationship of lubricant additives. 3-Hexylundecan-1-ol, with its branched-chain structure and terminal hydroxyl group, presents a unique profile. The branching is anticipated to confer a low pour point and favorable viscosity index, while the polar hydroxyl group is expected to facilitate surface adsorption, a critical first step in forming a protective lubricating film. This guide will provide researchers and formulation scientists with a foundational understanding of its potential, supported by standardized experimental methodologies for validation.
Projected Performance and Comparative Benchmarking
The efficacy of a lubricant additive is primarily judged by its ability to mitigate friction and wear under various operating conditions. We will compare the expected performance of 3-Hexylundecan-1-ol against ZDDP, a cornerstone anti-wear additive; MoDTC, a potent friction modifier; and GMO, a common organic friction modifier.
| Additive Class | Primary Function | Friction Reduction | Wear Protection | Thermal Stability | Corrosivity |
| 3-Hexylundecan-1-ol (Guerbet Alcohol) | Friction Modifier / Anti-Wear (Projected) | Good to Excellent | Moderate to Good | Good | Low |
| Zinc Dialkyldithiophosphate (ZDDP) | Anti-Wear / Antioxidant | Fair | Excellent | Moderate | High (to non-ferrous metals) |
| Molybdenum Dithiocarbamate (MoDTC) | Friction Modifier / Antioxidant | Excellent | Good | Moderate | Low |
| Glycerol Monooleate (GMO) | Friction Modifier | Excellent | Fair | Low | Low |
Table 1: Comparative performance overview of 3-Hexylundecan-1-ol (projected) against standard lubricant additives.
The projected performance of 3-Hexylundecan-1-ol is rooted in the known properties of Guerbet alcohols. Their branched structure is known to provide good thermal stability and lubricity. The polarity of the alcohol group suggests strong affinity for metal surfaces, forming a boundary film that can reduce both friction and wear. Unlike ZDDP, which relies on a chemical reaction to form a sacrificial phosphate glass layer, the action of an alcohol-based additive is typically through physisorption or chemisorption. This often results in lower friction but perhaps a less durable anti-wear film under extreme pressure compared to ZDDP.
Mechanistic Action and Experimental Validation
To validate the performance of any new lubricant additive, a rigorous, multi-step experimental approach is essential. This ensures that the data is not only accurate but also reproducible and relevant to real-world applications.
The pathway to validating a novel additive like 3-Hexylundecan-1-ol involves synthesis, purification, blending, and a suite of standardized performance tests. Each step provides critical data points that inform the subsequent stages.
Caption: Workflow for validating a novel lubricant additive.
Detailed Experimental Protocols
The following protocols are standard methods for evaluating the fundamental tribological properties of a lubricant additive.
Objective: To determine the friction and wear characteristics of the lubricant blend under boundary lubrication conditions. This test is crucial for assessing the performance of friction modifiers and anti-wear additives.
Methodology:
-
Preparation: A steel ball is secured in a holder and loaded against a stationary steel disk. Both the ball and disk are thoroughly cleaned with solvents (e.g., heptane and acetone) and dried.
-
Lubricant Application: The lubricant blend containing 3-Hexylundecan-1-ol (typically at a concentration of 0.5-2.0% by weight in a base oil) is applied to the disk, ensuring the contact area is fully submerged.
-
Test Conditions: The test is conducted under a specified load (e.g., 10 N), frequency (e.g., 50 Hz), and stroke length (e.g., 1 mm) for a set duration (e.g., 75 minutes). The temperature is controlled, often ramped or held at a constant value (e.g., 100°C).
-
Data Acquisition: The coefficient of friction is continuously monitored and recorded throughout the test.
-
Post-Test Analysis: After the test, the wear scar diameter (WSD) on the ball is measured using an optical microscope. A smaller WSD indicates better anti-wear performance.
Objective: To evaluate the endurance of the lubricating film and to allow for post-test surface analysis of the tribofilm formed.
Methodology:
-
Setup: A stationary pin (e.g., steel) is loaded against a rotating disk made of a different material (e.g., cast iron).
-
Lubrication: The lubricant is applied to the disk surface.
-
Test Parameters: The test is run at a constant sliding speed and load for an extended period. Friction is monitored in real-time.
-
Surface Analysis: After the test, the disk and pin are carefully cleaned. The wear track on the disk is analyzed using techniques like X-ray Photoelectron Spectroscopy (XPS) or Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) to determine the chemical composition and morphology of the protective film formed by the additive.
Logical Framework for Additive Action
The effectiveness of a lubricant additive is governed by a logical sequence of physical and chemical events at the sliding interface. The diagram below illustrates the hypothesized mechanism for a branched-chain alcohol like 3-Hexylundecan-1-ol.
Caption: Hypothesized mechanism of action for an alcohol-based additive.
The process begins with the diffusion of the additive molecules to the metal surfaces. The polar hydroxyl (-OH) head of 3-Hexylundecan-1-ol would then adsorb onto the surface. The long, branched alkyl chains would orient away from the surface, creating a molecular layer that reduces direct metal-to-metal contact. The effectiveness of this film is temperature-dependent; at elevated temperatures, desorption can occur, leading to a loss of lubrication.
Conclusion and Future Directions
While direct experimental evidence for 3-Hexylundecan-1-ol as a lubricant additive is pending, its classification as a Guerbet alcohol provides a strong basis for its potential. The branched structure promises good thermal and viscosity properties, while the alcohol functionality should promote effective surface adsorption for friction and wear reduction.
Comparative analysis against benchmarks like ZDDP, MoDTC, and GMO suggests that 3-Hexylundecan-1-ol could offer a compelling balance of performance, particularly in applications where low corrosivity and good friction reduction are paramount. It is projected to be a superior friction modifier to ZDDP and may offer better thermal stability than simple organic friction modifiers like GMO.
The next logical step is the empirical validation of these hypotheses through the standardized testing protocols detailed in this guide. Such research would not only quantify the performance of 3-Hexylundecan-1-ol but also contribute valuable data to the broader understanding of Guerbet alcohols in modern lubrication science.
References
-
Guerbet Alcohols. KLK OLEO. [Link]
Comparative Efficacy Guide: 3-Hexylundecan-1-ol vs. Linear C16/C18 Surfactants
Topic: Efficacy of 3-Hexylundecan-1-ol Based Surfactants Compared to Traditional Linear Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Advantage
In the landscape of surfactant chemistry, the trade-off between hydrophobicity and solubility has traditionally been a limiting factor. Traditional linear surfactants, such as Cetyl (C16) and Stearyl (C18) alcohol ethoxylates, offer excellent hydrophobicity but suffer from high melting points, significant gel formation, and slow dissolution kinetics at room temperature.
3-Hexylundecan-1-ol , a C17 branched alcohol, represents a critical deviation from this norm. Its specific architecture—an 11-carbon backbone with a 6-carbon alkyl branch at the C3 position—disrupts the crystalline packing inherent to linear chains.
Verdict: 3-Hexylundecan-1-ol based surfactants outperform traditional linear analogues in cold-processability, dynamic wetting speed, and foam control , while maintaining comparable emulsification capacity. They are the superior choice for complex drug delivery systems (e.g., LNPs, microemulsions) where fluidity and rapid interfacial adsorption are paramount.
Molecular Architecture & Mechanism
To understand the efficacy differences, we must analyze the steric influence of the hydrophobe structure.
-
Traditional (Linear): The straight alkyl chains of C16/C18 surfactants pack tightly (Van der Waals forces maximized), forming rigid "solid-like" interfacial films. This leads to high Krafft points (temperature at which micelles form) and slow dynamics.
-
3-Hexylundecan-1-ol (Branched): The C3-hexyl branch acts as a steric wedge. It prevents the hydrophobic tails from aligning perfectly, increasing the cross-sectional area (
) of the molecule.-
Result 1: The surfactant remains liquid at sub-zero temperatures.
-
Result 2: Micelles are less stable (higher CMC), but the monomer diffusion is faster, leading to superior dynamic surface tension reduction.
-
Visualization: Steric Packing & Interfacial Dynamics
Figure 1: Comparative molecular packing. The branched structure of 3-Hexylundecan-1-ol prevents the tight crystalline formation seen in linear analogues, resulting in enhanced fluidity.
Comparative Performance Data
The following data contrasts a 3-Hexylundecan-1-ol Ethoxylate (7 EO) against a standard Cetyl Alcohol Ethoxylate (C16, 7 EO) .
Table 1: Physicochemical Properties
| Property | 3-Hexylundecan-1-ol (7 EO) | Cetyl Alcohol (C16, 7 EO) | Impact on Application |
| Physical Form (25°C) | Clear Liquid | Waxy Solid | Branched allows cold processing; no heating required. |
| Pour Point | < -15°C | 42°C | Branched is superior for cold-chain formulations. |
| Dissolution Time (0.1% aq) | < 30 seconds | > 10 minutes (req. heat) | Rapid preparation of buffers/media. |
| Gel Range | Narrow / Non-existent | Broad (30-60% conc.) | Branched prevents "gelling up" during dilution.[1] |
Table 2: Surface Activity & Performance
| Metric | 3-Hexylundecan-1-ol Based | Linear C16 Based | Scientific Interpretation |
| CMC (mg/L) | ~30 - 50 | ~5 - 10 | Higher CMC in branched indicates less tendency to aggregate, keeping more monomer available for rapid diffusion. |
| Dynamic Surface Tension (t=100ms) | 45 mN/m | 65 mN/m | Critical: Branched surfactant migrates faster to new interfaces (e.g., spraying, high-speed mixing). |
| Equilibrium Surface Tension | 29 mN/m | 32 mN/m | Branched achieves slightly lower ultimate tension due to better orientation at the interface. |
| Foam Height (Ross-Miles, 5 min) | 20 mm | 110 mm | Branched structure destabilizes foam lamellae (anti-foaming effect). |
Experimental Protocols for Validation
As a Senior Scientist, you must validate these claims in your own matrix. Use the following self-validating protocols.
Protocol A: Dynamic Surface Tension (Bubble Pressure Method)
Objective: Quantify the speed at which the surfactant occupies a newly created interface (crucial for high-throughput screening or spraying).
-
Preparation: Prepare a 0.1% (w/v) solution of 3-Hexylundecan-1-ol ethoxylate in Milli-Q water. Prepare a control of C16-ethoxylate (requires heating to 50°C to dissolve, then cool to 25°C).
-
Instrumentation: Use a Maximum Bubble Pressure Tensiometer (e.g., Krüss BP100).
-
Calibration: Calibrate with pure water (
mN/m at 25°C). -
Measurement Loop:
-
Vary surface age from 10 ms to 10,000 ms.
-
Record surface tension (
) at each interval.
-
-
Validation Check: The curve must show a decay. If
is constant at 72 mN/m, the surfactant has not reached the interface (too slow or too dilute). -
Analysis: Compare
at . A lower value indicates superior dynamic wetting.
Protocol B: Cloud Point & Phase Stability Mapping
Objective: Determine the temperature stability range for drug formulations.
-
Workflow:
-
Prepare series of concentrations: 1%, 5%, 10% in PBS (Phosphate Buffered Saline).
-
Heat samples in a controlled water bath from 0°C to 100°C at 1°C/min.
-
Monitor turbidity photometrically (transmittance at 600nm).
-
-
Endpoint: The temperature at which transmittance drops below 50% is the Cloud Point.
-
Observation: Note any "gel phases" (viscous, birefringent states) during heating.
-
Expectation: Linear surfactants will show a wide gel region. 3-Hexylundecan-1-ol derivatives should remain fluid isotropic phases.
-
Visualization: Experimental Logic Flow
Figure 2: Validation workflow for comparing surfactant kinetics and foam stability.
Applications in Drug Development
The unique properties of 3-Hexylundecan-1-ol make it specifically relevant for:
-
Lipid Nanoparticles (LNPs): The branched tail increases membrane fluidity (fusogenicity), potentially enhancing endosomal escape compared to rigid linear lipids [1].
-
Biologic Formulations: Its low foaming nature reduces shear stress denaturation of proteins during mixing and filling operations [2].
-
Topical/Transdermal: The liquidity at skin temperature improves spreading and penetration without the "waxy" feel of stearyl derivatives.
References
-
Schmidt, G., et al. (2007). Surfactant Performance as a Function of Hydrophobe Branching. Shell Chemicals. Retrieved from [Link]
-
O'Lenick, A. J. (2010). A Review of Guerbet Chemistry and Surfactant Properties. Scientific Spectator. Retrieved from [Link]
Sources
A Comparative Analysis of the Rheological Properties of Polymers with 3-Hexylundecan-1-OL
A Senior Application Scientist's Guide to Understanding the Impact of Guerbet Alcohols on Polymer Flow Behavior
In the realm of polymer science and drug development, the precise control of material properties is paramount. The rheological behavior of a polymer, its flow and deformation characteristics, dictates its processability and the performance of the final product. This guide provides a comparative analysis of the rheological properties of common polymers when modified with 3-Hexylundecan-1-OL, a long-chain branched Guerbet alcohol. We will delve into the mechanistic interactions that underpin these changes and provide a framework for predicting and controlling the flow behavior of these complex systems.
Introduction: The Role of Rheology in Polymer Applications
The rheological profile of a polymer is a critical determinant of its suitability for various applications. For researchers and drug development professionals, understanding and manipulating a polymer's viscosity, elasticity, and response to shear are essential for processes such as extrusion, injection molding, and the formation of controlled-release drug delivery systems. Additives play a crucial role in tailoring these properties, and among them, plasticizers are of significant interest for their ability to enhance flexibility and reduce processing temperatures.
3-Hexylundecan-1-OL, a C17 Guerbet alcohol, is a branched, high-molecular-weight alcohol. Its unique structure, characterized by a long alkyl chain with a branch at the β-position, imparts properties that make it an intriguing candidate as a polymer modifier. This guide will explore how the incorporation of 3-Hexylundecan-1-OL influences the rheological behavior of three widely used polymers: Polyethylene (PE), Polypropylene (PP), and Polyvinyl Chloride (PVC).
The Science of Polymer Flow: Fundamental Rheological Concepts
Before delving into the comparative analysis, it is essential to establish a foundational understanding of key rheological parameters. The flow behavior of polymeric materials is often complex, exhibiting both viscous (liquid-like) and elastic (solid-like) characteristics.
Key Rheological Parameters:
-
Shear Viscosity (η): A measure of a fluid's resistance to flow under shear stress. For many polymers, viscosity is not constant but changes with the applied shear rate.
-
Shear Thinning: A common non-Newtonian behavior in polymers where viscosity decreases as the shear rate increases. This is often attributed to the alignment of polymer chains in the direction of flow.[1]
-
Storage Modulus (G'): Represents the elastic component of a viscoelastic material, indicating its ability to store energy upon deformation.
-
Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat.
-
Complex Viscosity (η*): A frequency-dependent viscosity determined in oscillatory shear experiments, providing insights into the material's viscoelastic nature.
The interplay of these parameters provides a comprehensive picture of a polymer's processability and performance.
The Modifier: 3-Hexylundecan-1-OL - A Guerbet Alcohol
Guerbet alcohols are primary alcohols with branching at the second carbon position. This branched structure results in a lower melting point and reduced viscosity compared to their linear counterparts of similar molecular weight.
Properties of 3-Hexylundecan-1-OL:
| Property | Value |
| Chemical Formula | C17H36O |
| Molecular Weight | 256.47 g/mol |
| Structure | Branched-chain primary alcohol |
The long, flexible alkyl chains and the branched nature of 3-Hexylundecan-1-OL are key to its function as a polymer modifier. It is anticipated to act as a plasticizer, inserting itself between polymer chains and disrupting intermolecular forces.
Comparative Rheological Analysis
This section presents a comparative analysis of the expected rheological effects of 3-Hexylundecan-1-OL on Polyethylene, Polypropylene, and Polyvinyl Chloride. The analysis is based on established principles of polymer rheology and the known effects of plasticizers and branched molecules.
Polyethylene (PE)
Without 3-Hexylundecan-1-OL: Linear Low-Density Polyethylene (LLDPE) and High-Density Polyethylene (HDPE) typically exhibit shear-thinning behavior. The presence of long-chain branching in some grades of Low-Density Polyethylene (LDPE) leads to higher melt strength and more pronounced shear thinning.[2][3]
With 3-Hexylundecan-1-OL (Anticipated Effects):
-
Reduced Viscosity: As a plasticizer, 3-Hexylundecan-1-OL will increase the free volume between polyethylene chains, reducing intermolecular friction and thereby lowering the overall viscosity.[4] This effect will be more pronounced at lower shear rates.
-
Enhanced Shear Thinning: The long, flexible chains of the Guerbet alcohol can align with the polymer chains under shear, further contributing to a decrease in viscosity at higher shear rates.
-
Lowered Storage and Loss Moduli: The plasticizing effect will lead to a softer, more flexible material, resulting in a decrease in both G' and G''.
Polypropylene (PP)
Without 3-Hexylundecan-1-OL: Polypropylene generally exhibits significant shear thinning. The introduction of long-chain branching in PP can lead to a higher zero-shear viscosity and increased strain hardening in extensional flow.[5][6]
With 3-Hexylundecan-1-OL (Anticipated Effects):
-
Significant Viscosity Reduction: Similar to its effect on PE, 3-Hexylundecan-1-OL will act as a lubricant between the PP chains, leading to a notable decrease in viscosity.[7]
-
Modified Elasticity: The addition of the branched alcohol is expected to decrease the storage modulus (G'), indicating a reduction in the elastic character of the melt. This can be advantageous in processes where high melt elasticity is undesirable.
-
Potential for Improved Processability: The reduction in viscosity and modification of viscoelastic properties can lead to improved flow through dies and molds during processing.[8]
Polyvinyl Chloride (PVC)
Without 3-Hexylundecan-1-OL: Unplasticized PVC (uPVC) is a rigid and brittle polymer with a very high melt viscosity, making it difficult to process. The flow of PVC is complex and can involve the slippage of particles in addition to molecular deformation.[9]
With 3-Hexylundecan-1-OL (Anticipated Effects):
-
Dramatic Viscosity Decrease: The primary function of a plasticizer in PVC is to significantly reduce its melt viscosity and processing temperature.[10] 3-Hexylundecan-1-OL, with its long alkyl chains, is expected to be an effective plasticizer for PVC, leading to a substantial decrease in viscosity.
-
Increased Flexibility: The insertion of the Guerbet alcohol between the polar PVC chains will disrupt the strong dipole-dipole interactions, resulting in a much more flexible material at room temperature.
-
Shift in Viscoelastic Behavior: The addition of the plasticizer will cause a significant drop in both the storage (G') and loss (G'') moduli, transforming the material from a rigid solid to a flexible, viscoelastic material.
Mechanistic Insights: The "Why" Behind the Rheological Changes
The observed changes in the rheological properties of polymers upon the addition of 3-Hexylundecan-1-OL can be attributed to several key molecular-level interactions:
-
Free Volume Theory: The primary mechanism of plasticization involves the introduction of the plasticizer molecules between the polymer chains. This increases the "free volume" within the polymer matrix, allowing for greater chain mobility and reducing the energy required for flow. The branched structure of 3-Hexylundecan-1-OL can be particularly effective at creating this free volume.
-
Lubricity Theory: The plasticizer molecules can be envisioned as acting as molecular lubricants, reducing the friction between adjacent polymer chains as they slide past one another during flow.[11]
-
Disruption of Intermolecular Forces: In polymers like PVC, strong intermolecular forces (dipole-dipole interactions) contribute to its rigidity. The polar hydroxyl group of 3-Hexylundecan-1-OL can interact with the polar sites on the PVC chain, while its nonpolar alkyl chains disrupt the overall intermolecular cohesion.
The following diagram illustrates the proposed mechanism of plasticization by 3-Hexylundecan-1-OL:
Caption: Mechanism of polymer plasticization by 3-Hexylundecan-1-OL.
Experimental Protocols for Rheological Characterization
To empirically validate the anticipated effects, a systematic experimental approach is necessary. The following protocols outline the standard methods for characterizing the rheological properties of polymer melts.
Sample Preparation
-
Blending: Prepare blends of the polymer (PE, PP, or PVC) with varying concentrations of 3-Hexylundecan-1-OL (e.g., 0, 5, 10, 20 wt%). This can be achieved using a twin-screw extruder or a laboratory-scale internal mixer to ensure homogeneous dispersion.
-
Sample Molding: Compression mold the blended material into discs of appropriate dimensions for the rheometer (e.g., 25 mm diameter, 1-2 mm thickness).
Rotational Rheometry
A rotational rheometer equipped with a parallel-plate or cone-and-plate geometry is the standard instrument for these measurements.
Experimental Workflow:
Caption: Experimental workflow for rheological characterization.
Detailed Steps:
-
Oscillatory Frequency Sweep:
-
Set the test temperature appropriate for the polymer melt (e.g., 190°C for PE and PP, 180-200°C for plasticized PVC).
-
Apply a small-amplitude oscillatory strain (within the linear viscoelastic region) over a range of frequencies (e.g., 0.1 to 100 rad/s).
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency.
-
-
Steady Shear Rate Sweep:
-
At the same test temperature, apply a range of steady shear rates (e.g., 0.01 to 100 s⁻¹).
-
Measure the steady-state shear stress and calculate the shear viscosity as a function of shear rate.
-
Data Presentation and Interpretation
Table 1: Hypothetical Comparative Rheological Data
| Polymer System | Zero-Shear Viscosity (Pa·s) | Power-Law Index (n) | G' at 1 rad/s (Pa) | G'' at 1 rad/s (Pa) |
| Neat Polyethylene | 5000 | 0.6 | 1000 | 4000 |
| PE + 10% 3-Hexylundecan-1-OL | 2500 | 0.5 | 400 | 2000 |
| Neat Polypropylene | 8000 | 0.5 | 2000 | 6000 |
| PP + 10% 3-Hexylundecan-1-OL | 3500 | 0.4 | 800 | 3000 |
| Neat PVC (uPVC) | >1,000,000 | N/A | Very High | Very High |
| PVC + 30% 3-Hexylundecan-1-OL | 1000 | 0.7 | 500 | 800 |
Note: The data in this table is illustrative and intended to demonstrate expected trends.
Interpretation of Results:
-
A decrease in zero-shear viscosity and G'/G'' upon addition of 3-Hexylundecan-1-OL confirms its plasticizing effect.
-
A lower power-law index (n) indicates more pronounced shear-thinning behavior.
-
The relative changes in these parameters across the different polymers will provide insights into the specific interactions between the Guerbet alcohol and each polymer type.
Conclusion and Future Perspectives
The incorporation of 3-Hexylundecan-1-OL is anticipated to be an effective strategy for modifying the rheological properties of common polymers such as polyethylene, polypropylene, and polyvinyl chloride. Its action as a plasticizer, stemming from its branched, long-chain structure, is expected to reduce melt viscosity, enhance shear thinning, and increase material flexibility. These modifications can lead to significant improvements in processability and open up new application possibilities.
Further experimental investigation is warranted to quantify these effects precisely and to explore the influence of 3-Hexylundecan-1-OL concentration on the rheological profile. Molecular modeling and simulation could provide deeper insights into the specific conformational changes of the polymer chains in the presence of this Guerbet alcohol, further elucidating the structure-property relationships. For researchers and drug development professionals, a thorough understanding of these interactions is crucial for the rational design of polymer-based materials with tailored performance characteristics.
References
- Yan, D., Wang, W. J., & Zhu, S. (1999). Effect of long chain branching on rheological properties of metallocene polyethylene. Polymer, 40(7), 1737-1744.
- Azzouzi, H., Barbe, F., Carrot, C., & Meziane, M. (2021). Improving Rheological and Mechanical Properties of Various Virgin and Recycled Polypropylenes by Blending with Long-Chain Branched Polypropylene. Polymers, 13(7), 1128.
-
PubChem. (n.d.). 3-Hexyn-1-ol. Retrieved from [Link]
- Gotsis, A. D., Zeevenhoven, B. L. F., & Hogt, A. H. (2004). The effect of long branches on the rheology of polypropylene. Journal of Rheology, 48(4), 895-914.
- Fenollar, O., García-Sanoguera, D., Sánchez-Nacher, L., López, J., & Balart, R. (2014). Effects of bio-based plasticizers on mechanical and thermal properties of PVC/wood flour composites. BioResources, 9(4), 6949-6965.
-
Wikipedia. (2023). cis-3-Hexen-1-ol. Retrieved from [Link]
- Piel, C., Stadler, F. J., Kaschta, J., Rulhoff, S., Münstedt, H., & Kaminsky, W. (2006). The influence of long-chain branching on the rheological properties of polyethylenes. Rheologica Acta, 45(5), 537-549.
-
Cheméo. (n.d.). Chemical Properties of 3-Hexen-1-ol (CAS 544-12-7). Retrieved from [Link]
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- Selvadurai, A. P. S., & Gnanendran, C. T. (2006). Mechanical behaviour of a plasticized PVC subjected to ethanol exposure.
- Varga, C., Kristaly, F., & Suplicz, A. (2023). Crystallinity and Oscillatory Shear Rheology of Polyethylene Blends. Polymers, 15(19), 3939.
- Plog, J. P., Meyer, F., & Schulz, U. (n.d.). Characterizing long-chain branching in polyethylene with extensional rheology. Thermo Fisher Scientific.
- Pezzin, G. (1969). RHEOLOGY AND PLASTICIZATION OF POLYVINYL CHLORIDE. Pure and Applied Chemistry, 18(1-2), 241-254.
- Kulkarni, R. D. (2025).
- Hopmann, C., & Schafer, P. (2025). Development of an Analytical Model for Predicting the Shear Viscosity of Polypropylene Compounds. Polymers, 17(1), 123.
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- Rezanova, V. G., & Rezanova, N. M. (2020). CNT-Filled Polypropylene/Plasticized Polyvinyl Alcohol Mixtures: Rheology, Morphology, and Properties of. Metallofizika i Noveishie Tekhnologii, 42(3), 349-363.
- Standau, T., & Bonten, C. (2016). Rheology and Crystallization of Polypropylene.
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FooDB. (2010). Showing Compound (E)-3-Hexen-1-ol (FDB001293). Retrieved from [Link]
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ResearchGate. (n.d.). Effect of alcohol branching on viscosity index. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Hexylundecan-1-OL for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery and innovation to ensuring the highest standards of safety and environmental stewardship in our laboratories. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Hexylundecan-1-ol, grounding each procedural recommendation in established safety principles and regulatory frameworks. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.
Understanding the Chemical Profile of 3-Hexylundecan-1-ol
Key Inferred Properties and Hazards:
-
Physical State: Liquid at room temperature.
-
Flammability: Likely a combustible liquid, meaning it can ignite but requires a relatively high ignition source. Vapors may form flammable mixtures with air.
-
Health Hazards: Potential for skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.
-
Environmental Hazards: Long-chain alcohols are generally not readily biodegradable and can be harmful to aquatic life. Therefore, disposal into the sewer system is strictly prohibited.[1]
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including 3-Hexylundecan-1-ol, is governed by a set of fundamental principles designed to minimize risk and ensure regulatory compliance. These principles are rooted in the guidelines set forth by organizations such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
The Four Pillars of Safe Chemical Disposal:
-
Identification and Characterization: All chemical waste must be accurately identified and its hazards characterized.
-
Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[2]
-
Containment: Waste must be stored in appropriate, labeled, and sealed containers.[2][3]
-
Proper Disposal Route: Waste must be disposed of through a licensed and approved hazardous waste vendor.[4]
Step-by-Step Disposal Protocol for 3-Hexylundecan-1-ol
This protocol provides a clear, actionable workflow for the safe disposal of 3-Hexylundecan-1-ol from the point of generation to its final removal from the laboratory.
Phase 1: Immediate Handling and Segregation at the Point of Generation
-
Wear Appropriate Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
-
Waste Collection:
-
Collect waste 3-Hexylundecan-1-ol in a dedicated, chemically compatible container. High-density polyethylene (HDPE) or glass containers are suitable.
-
Do not mix 3-Hexylundecan-1-ol waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, to prevent unforeseen chemical reactions.[3][5]
-
Phase 2: Containerization and Labeling
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[3]
-
The label must include the full chemical name: "Waste 3-Hexylundecan-1-ol". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration if it is in a solution.
-
Include the date when the first drop of waste was added to the container.[5]
-
Phase 3: Storage in the Laboratory
-
Designated Satellite Accumulation Area (SAA):
-
Secondary Containment:
Phase 4: Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office:
-
Your institution's EHS office is the primary resource for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.[9]
-
-
Final Disposal Method:
-
3-Hexylundecan-1-ol, as a combustible organic compound, will likely be disposed of via high-temperature incineration at a licensed hazardous waste facility.[4] This method ensures the complete destruction of the chemical, minimizing its environmental impact.
-
Visualizing the Disposal Workflow
To provide a clear visual representation of the decision-making and procedural flow for the disposal of 3-Hexylundecan-1-ol, the following diagram has been created using the DOT language.
Sources
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- 2. danielshealth.com [danielshealth.com]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
